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  • Product: 5-(4-Methoxyphenyl)pyrimidin-2-ol
  • CAS: 27794-02-1

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Solubility Dynamics of 5-(4-Methoxyphenyl)pyrimidin-2-ol: A Comprehensive Guide for Preclinical Development

Executive Summary The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, ubiquitous in kinase inhibitors, antiviral agents, and antineoplastic drugs. Specifically, 5-(4-Methoxyphenyl)pyrimidin-2-ol repre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, ubiquitous in kinase inhibitors, antiviral agents, and antineoplastic drugs. Specifically, 5-(4-Methoxyphenyl)pyrimidin-2-ol represents a highly functionalized intermediate and pharmacophore. Its behavior in solution and solid-state is governed by a complex interplay of oxo-enol tautomerism, electronic donation from the para-methoxy group, and pH-dependent ionization. This whitepaper deconstructs the physicochemical properties of this compound, providing field-proven experimental workflows to accurately profile its solubility and structural dynamics.

Structural and Electronic Profiling

The Tautomeric Paradigm: Pyrimidin-2-ol vs. 1H-Pyrimidin-2-one

A critical oversight in early-stage drug development is treating 2-hydroxypyrimidines as static enol structures. In reality, 5-(4-Methoxyphenyl)pyrimidin-2-ol exists in a dynamic oxo-enol tautomeric equilibrium.

Extensive computational and crystallographic studies on related pyrimidine and pyrazine systems demonstrate that the 1H-pyrimidin-2-one (keto) form is thermodynamically more stable than the pyrimidin-2-ol (enol) form by approximately 4 kcal/mol[1].

Causality of Stability: This energetic preference is driven by the resonance stabilization of the lactam (amide-like) linkage in the keto form. The presence of the 5-(4-methoxyphenyl) substituent further modulates this system; the electron-donating methoxy group pushes electron density through the phenyl ring into the pyrimidine core, subtly increasing the electron density at the nitrogen atoms and strengthening the intermolecular hydrogen bond networks (N-H···O=C) in the solid state[2].

Tautomerism Enol Pyrimidin-2-ol (Enol Form) Minor in Polar Media Keto 1H-Pyrimidin-2-one (Keto Form) Thermodynamically Favored Enol->Keto +4 kcal/mol Stabilization Solvent1 Apolar Solvents (Shift towards Enol) Solvent1->Enol Solvent2 Polar Solvents / Solid State (Strong H-Bonding) Solvent2->Keto

Fig 1: Solvent-dependent tautomeric equilibrium of the pyrimidine core.

Physicochemical Properties

The ADME (Absorption, Distribution, Metabolism, and Excretion) profile of 5-(4-Methoxyphenyl)pyrimidin-2-ol is dictated by its molecular descriptors. The compound exhibits amphoteric behavior, possessing both a weakly basic pyrimidine nitrogen and a weakly acidic hydroxyl/amide proton[3].

Table 1: Quantitative Physicochemical Parameters
ParameterValueCausality / Implication in Drug Design
Molecular Weight 202.21 g/mol Highly optimal for oral bioavailability; leaves ample "molecular weight budget" for further structural elaboration.
LogP (Predicted) ~2.1Moderate lipophilicity driven by the 4-methoxyphenyl group, balancing membrane permeability with aqueous solubility.
TPSA 58.2 ŲFavorable for passive membrane permeation; falls within the optimal range (< 90 Ų) for potential Blood-Brain Barrier (BBB) penetration.
pKa (Acidic) ~9.17Deprotonation of the enol-OH/keto-NH occurs only at highly basic pH, yielding a soluble pyrimidin-2-olate anion[3].
pKa (Basic) ~2.24Protonation of the pyrimidine nitrogen occurs at gastric pH, temporarily increasing solubility in the stomach[3].
H-Bond Donors 1Facilitates target kinase/receptor binding via the keto-NH, acting as a critical hinge-binding motif[4].
H-Bond Acceptors 3Oxygen (methoxy, carbonyl) and Nitrogen atoms act as acceptors, enabling complex solvation shells.

Solubility Characteristics and Profiling

Solubility is the primary bottleneck for pyrimidin-2-one derivatives. The robust intermolecular hydrogen bonding in the solid state creates a high crystal lattice energy that water struggles to overcome.

Table 2: Solvent-Dependent Solubility Profile
Solvent / MediaSolubility RangeMechanistic Rationale
Water (pH 7.4) < 0.1 mg/mL (Sparingly)High lattice energy resists dissolution. Water's dielectric constant is insufficient to break the N-H···O=C dimers.
0.1 M HCl (pH 1.0) 0.5 - 1.0 mg/mL (Slightly)Protonation of the basic pyrimidine nitrogen (pKa ~2.2) induces a positive charge, disrupting the crystal lattice via ion-dipole interactions.
DMSO > 20 mg/mL (Freely)The strong H-bond acceptor nature of DMSO readily solvates the keto-NH, breaking the solid-state dimers entirely.
Ethanol 1.0 - 5.0 mg/mL (Slightly)Moderate disruption of the crystal lattice via competitive hydrogen bonding from the alcohol hydroxyl group.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. As an Application Scientist, I emphasize that how you measure solubility is just as critical as the result itself.

Protocol 1: Thermodynamic Solubility Profiling (Shake-Flask Method)

Kinetic solubility assays (like DMSO stock dilution into buffer) often overestimate solubility due to the formation of supersaturated states or nano-colloids. This protocol measures true thermodynamic equilibrium.

  • Solid Dispensing: Accurately weigh 2.0 mg of 5-(4-Methoxyphenyl)pyrimidin-2-ol into a 2 mL Type-I glass HPLC vial.

    • Causality: Glass is mandatory. Lipophilic compounds often exhibit non-specific adsorption to polypropylene microcentrifuge tubes, artificially lowering the measured concentration.

  • Buffer Addition: Add 1.0 mL of the target aqueous buffer (e.g., PBS pH 7.4 or SGF pH 1.2).

  • Isothermal Equilibration: Seal the vial and incubate at 37°C for 24 hours on an orbital shaker at 500 rpm.

    • Causality: A 24-hour duration is strictly required to overcome the high activation energy of dissolving the strongly H-bonded keto-form crystals.

  • Phase Separation: Transfer the suspension to an ultracentrifuge tube and spin at 100,000 x g for 30 minutes at 37°C.

    • Causality: Ultracentrifugation is vastly superior to syringe filtration. Filters can strip the compound from the solution via adsorption, and standard benchtop centrifugation (e.g., 15,000 x g) often fails to pellet sub-micron colloidal aggregates, leading to false-positive high solubility readings.

  • Quantification: Carefully aspirate the supernatant and analyze via LC-UV at the compound's λmax​ against a standard curve prepared in DMSO.

  • Validation Checkpoint: Recover the solid pellet from the centrifuge tube and analyze it via X-Ray Powder Diffraction (XRPD). This verifies that the solid phase did not undergo a polymorphic transformation or salt disproportionation during the 24-hour aqueous exposure.

Workflow S1 1. Solid Dispensing (Excess API in Glass Vial) S2 2. Buffer Addition (pH 1.2, 7.4, 10.0) S1->S2 S3 3. Isothermal Equilibration (24h, 37°C, 500 rpm) S2->S3 S4 4. Ultracentrifugation (100,000 x g, 30 min) S3->S4 S5 5. LC-UV Quantification (Supernatant Analysis) S4->S5 Val Validation Checkpoint: XRPD on Solid Pellet S4->Val Solid Phase

Fig 2: Self-validating thermodynamic solubility screening workflow.

Protocol 2: NMR-Based Tautomeric Ratio Determination

Understanding the keto-enol ratio in different vehicles is critical for formulation and predicting target engagement.

  • Sample Preparation: Prepare two separate samples by dissolving 5 mg of the compound in 0.5 mL of DMSO-d6 (polar, strong H-bond acceptor) and 0.5 mL of CDCl3 (non-polar, aprotic).

  • Acquisition: Acquire quantitative 1H-NMR spectra at 298 K using a relaxation delay (D1) of at least 10 seconds to ensure full relaxation of the pyrimidine protons.

  • Integration & Analysis: Integrate the signals corresponding to the pyrimidine C4/C6 protons. The keto form typically exhibits a distinct downfield shift due to the deshielding effect of the adjacent carbonyl group compared to the enol hydroxyl.

  • Validation Checkpoint: Perform a Variable-Temperature (VT) NMR study from 298 K to 348 K. A shift in the integration ratio confirms the dynamic, temperature-dependent nature of the tautomeric equilibrium, allowing for the derivation of thermodynamic parameters ( ΔH and ΔS ).

Implications for Drug Development

When advancing 5-(4-Methoxyphenyl)pyrimidin-2-ol or its derivatives through the preclinical pipeline, scientists must account for its dual nature. The molecule you dissolve in DMSO for an in vitro kinase assay is heavily solvated and stabilized in the keto form. However, the molecule that precipitates in the gut or partitions into a lipid bilayer may adopt entirely different conformational and tautomeric states. By utilizing rigorous, self-validating thermodynamic solubility protocols and understanding the electronic causality behind its physicochemical traits, development teams can avoid late-stage formulation failures and optimize oral bioavailability.

References

  • Molecular Interactions of Pyrazine-Based Compounds to Proteins Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Cas 557-01-7, 2-Hydroxypyrimidine Source: LookChem URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide on the Tautomerism and Structural Analysis of 5-(4-Methoxyphenyl)pyrimidin-2-ol

Abstract Pivotal to the fields of medicinal chemistry and materials science, the nuanced structural characteristics of heterocyclic compounds like 5-(4-methoxyphenyl)pyrimidin-2-ol dictate their function.[1][2][3] This t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Pivotal to the fields of medicinal chemistry and materials science, the nuanced structural characteristics of heterocyclic compounds like 5-(4-methoxyphenyl)pyrimidin-2-ol dictate their function.[1][2][3] This technical guide provides an in-depth exploration of the tautomeric phenomena exhibited by this molecule. We will delve into the theoretical underpinnings of its keto-enol and amine-imine tautomerism, supported by a comprehensive discussion of advanced analytical techniques for structural elucidation. Detailed, field-tested protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and X-ray crystallography are presented, alongside a robust computational workflow utilizing Density Functional Theory (DFT). This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical methodologies for the comprehensive analysis of pyrimidine derivatives.

Introduction: The Significance of Tautomerism in Pyrimidine Scaffolds

Pyrimidine and its derivatives are fundamental building blocks in numerous biologically active molecules, including nucleic acids and various pharmaceuticals.[1][2] The biological and chemical properties of these compounds are profoundly influenced by the phenomenon of tautomerism, which involves the migration of a proton, leading to a dynamic equilibrium between two or more structural isomers.[4][5] For 5-(4-methoxyphenyl)pyrimidin-2-ol, the primary tautomeric equilibrium of interest is the lactam-lactim (or keto-enol) interchange.

The specific tautomer present can dramatically alter a molecule's hydrogen bonding capabilities, lipophilicity, and overall shape, thereby impacting its interaction with biological targets such as enzymes and receptors.[6][7] A thorough understanding and characterization of the predominant tautomeric form under physiological conditions are therefore critical for rational drug design and development.[2]

Theoretical Framework: Potential Tautomers of 5-(4-Methoxyphenyl)pyrimidin-2-ol

The structure of 5-(4-methoxyphenyl)pyrimidin-2-ol allows for the existence of several potential tautomers. The most significant of these is the keto-enol tautomerism involving the pyrimidin-2-ol moiety.

  • Enol Form (2-hydroxy): 5-(4-methoxyphenyl)pyrimidin-2-ol

  • Keto Form (2-oxo): 5-(4-methoxyphenyl)pyrimidin-2(1H)-one

The relative stability of these forms is influenced by factors such as the aromaticity of the pyrimidine ring, intramolecular hydrogen bonding, and the surrounding solvent environment.[6][8] Generally, the keto form of 2-hydroxypyrimidines is favored due to the greater stability of the amide group.[8][9][10]

Logical Relationship: Tautomeric Equilibrium

Tautomerism Enol_Form 5-(4-methoxyphenyl)pyrimidin-2-ol Keto_Form 5-(4-methoxyphenyl)pyrimidin-2(1H)-one Enol_Form->Keto_Form Proton Transfer

Caption: Keto-enol tautomerism of 5-(4-methoxyphenyl)pyrimidin-2-ol.

Experimental Analysis: Protocols for Tautomeric Characterization

A multi-faceted experimental approach is essential for the unambiguous determination of the dominant tautomeric form and for quantifying the equilibrium between different forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for studying tautomeric equilibria in solution.[4][11][12] The chemical shifts of protons and carbons are highly sensitive to their local electronic environment, allowing for the differentiation between tautomers.[4][11]

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of 5-(4-methoxyphenyl)pyrimidin-2-ol in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.[6]

  • Instrument Setup:

    • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

    • Temperature: Maintain a constant temperature, typically 298 K, as temperature can also affect the equilibrium.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Key Signals to Observe:

      • NH Proton (Keto form): A broad signal, typically in the range of δ 10-13 ppm.[13][14]

      • OH Proton (Enol form): A signal whose chemical shift is highly dependent on solvent and concentration.

      • Aromatic and Pyrimidine Ring Protons: Distinct chemical shifts for each tautomer.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Key Signals to Observe:

      • C=O Carbon (Keto form): A characteristic signal in the range of δ 160-175 ppm.[13][14]

      • C-OH Carbon (Enol form): A signal typically found further upfield.

  • Data Analysis:

    • Integrate the signals corresponding to the distinct tautomers in the ¹H NMR spectrum to determine their relative populations.[11]

    • The presence of a carbonyl carbon signal in the ¹³C NMR spectrum is strong evidence for the keto tautomer.

Workflow: NMR-Based Tautomer Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Dissolve in Deuterated Solvent Acq_1H ¹H NMR Prep->Acq_1H Acq_13C ¹³C NMR Prep->Acq_13C Analysis_Shifts Analyze Chemical Shifts Acq_1H->Analysis_Shifts Acq_13C->Analysis_Shifts Analysis_Integration Integrate Signals Analysis_Shifts->Analysis_Integration Conclusion Determine Tautomer Ratio & Dominant Form Analysis_Integration->Conclusion

Caption: Workflow for the analysis of tautomerism using NMR spectroscopy.

UV-Vis Spectroscopy

UV-Vis spectroscopy can provide valuable information about the electronic transitions within a molecule, which differ between tautomers.[6][15] By analyzing the absorption spectra in various solvents, one can infer the predominant tautomeric form.[6][16]

Experimental Protocol: Solvatochromic UV-Vis Analysis

  • Solvent Selection: Prepare a series of solutions of 5-(4-methoxyphenyl)pyrimidin-2-ol in solvents of varying polarity (e.g., hexane, dichloromethane, acetonitrile, ethanol, water).

  • Concentration: Use a consistent, low concentration (e.g., 10⁻⁵ M) to avoid intermolecular interactions.

  • Spectral Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the absorption spectrum for each solution over a range of approximately 200-400 nm.

  • Data Analysis:

    • Compare the λ_max_ values and the overall shape of the absorption bands in the different solvents.

    • Significant shifts in λ_max_ with solvent polarity (solvatochromism) can indicate a shift in the tautomeric equilibrium.[6] The more polar keto form is often stabilized in polar solvents.[6]

X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, offering unambiguous evidence of the tautomeric form present in the crystal lattice.[1][17][18][19]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of 5-(4-methoxyphenyl)pyrimidin-2-ol suitable for X-ray diffraction. This can be achieved through slow evaporation of a saturated solution in an appropriate solvent system.

  • Data Collection:

    • Mount a suitable crystal on a diffractometer.

    • Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the collected diffraction data.

  • Structural Analysis:

    • Locate all non-hydrogen atoms and, if the data quality allows, the hydrogen atoms.

    • The position of the proton on either the oxygen (enol form) or a nitrogen (keto form) atom will definitively identify the tautomer present in the solid state.

Computational Analysis: A DFT-Based Approach

Computational chemistry, particularly Density Functional Theory (DFT), is an invaluable tool for predicting the relative stabilities of tautomers and for corroborating experimental findings.[20][21][22][23]

Computational Workflow: DFT Analysis of Tautomer Stability

  • Structure Building: Construct the 3D structures of both the enol and keto tautomers of 5-(4-methoxyphenyl)pyrimidin-2-ol using molecular modeling software.

  • Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[20][22] This step finds the lowest energy conformation for each tautomer.

  • Frequency Calculations: Conduct frequency calculations on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).[22]

  • Energy Calculations:

    • Calculate the electronic energies of the optimized tautomers.

    • Correct these energies with the ZPVE to obtain the total energies.

    • To model the effect of a solvent, employ a continuum solvation model like the Polarizable Continuum Model (PCM).[6][21]

  • Stability Prediction: The tautomer with the lower total energy is predicted to be the more stable form under the calculated conditions (gas phase or specific solvent).

Diagram: Computational Workflow for Tautomer Analysis

DFT_Workflow Start Build Tautomer Structures (Enol & Keto) Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation Opt->Freq Energy Single Point Energy Calculation (with PCM for solvent) Freq->Energy Analysis Compare Energies & Predict Stability Energy->Analysis Result Most Stable Tautomer Analysis->Result

Caption: A streamlined workflow for determining tautomer stability using DFT.

Data Summary and Interpretation

The combination of experimental and computational data provides a comprehensive understanding of the tautomeric behavior of 5-(4-methoxyphenyl)pyrimidin-2-ol.

Table 1: Summary of Expected Analytical Data for Tautomers

Analytical TechniqueKeto Tautomer (Lactam)Enol Tautomer (Lactim)
¹H NMR Broad NH signal (δ ~10-13 ppm)OH signal (variable δ)
¹³C NMR C=O signal (δ ~160-175 ppm)C-OH signal (upfield of C=O)
UV-Vis Absorption maxima may shift with solvent polarity.Absorption maxima may show different solvatochromic behavior.
X-ray Crystallography Proton located on a ring nitrogen atom.Proton located on the exocyclic oxygen atom.
DFT Calculations Predicted to have lower Gibbs free energy in many cases.May be less stable in the gas phase.

Conclusion

The structural analysis of 5-(4-methoxyphenyl)pyrimidin-2-ol requires a synergistic approach, integrating high-resolution spectroscopic techniques with robust computational methods. The protocols and workflows detailed in this guide provide a comprehensive framework for researchers to elucidate the predominant tautomeric forms of this and similar pyrimidine derivatives. Such a detailed structural understanding is paramount for advancing the rational design of new therapeutic agents and functional materials.

References

  • Walsh Medical Media. (2024, May 24). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques.
  • Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (n.d.).
  • Hansen, P. E. (2020, October 29). Tautomerism Detected by NMR. Encyclopedia.pub.
  • Jeffrey, G. A., Mootz, E., & Mootz, D. (1965). A knowledge availability survey of the crystal structure data for pyrimidine derivatives. Acta Crystallographica, 19(4), 691-692.
  • Antic, D. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Thermo Fisher Scientific.
  • A DFT study of thymine and its tautomers. (n.d.).
  • A DFT Study of Solvation Effects on Tautomerism of 6-oxo Purine by Polarisable Continuum Method (PCM). (n.d.). Oriental Journal of Chemistry.
  • The Use of NMR Spectroscopy to Study Tautomerism. (n.d.). ResearchGate.
  • Comparative DFT Studies on the Stability of Undecane-2,4-dione Tautomers: A Comparison Guide. (n.d.). Benchchem.
  • Lains, J. C., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A.
  • Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. (2023, June 10). MDPI.
  • Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. (2023, March 27). MDPI.
  • Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. (n.d.). Scirp.org.
  • Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site. (2023, February 21). Journal of Medicinal Chemistry - ACS Publications.
  • Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. (n.d.). DIAL@UCLouvain.
  • Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. (2018, July 23). ResearchGate.
  • Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. (n.d.). Slideshare.
  • Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. (2023, June 6). ResearchGate.
  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives. (n.d.). Benchchem.
  • Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. (2010, December 9). PubMed.
  • Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. (n.d.).
  • Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Natarajan, R., et al. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30.
  • Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.

Sources

Foundational

Comprehensive NMR and IR Spectroscopic Characterization of 5-(4-Methoxyphenyl)pyrimidin-2-ol: A Technical Guide

Executive Summary 5-(4-Methoxyphenyl)pyrimidin-2-ol is a highly versatile heterocyclic building block, frequently utilized in the rational design of multi-targeted kinase inhibitors and advanced pharmacophores[1]. Accura...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(4-Methoxyphenyl)pyrimidin-2-ol is a highly versatile heterocyclic building block, frequently utilized in the rational design of multi-targeted kinase inhibitors and advanced pharmacophores[1]. Accurate structural characterization of this molecule is complicated by its inherent tautomeric dynamism. This whitepaper provides an authoritative, in-depth guide to the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characterization of 5-(4-Methoxyphenyl)pyrimidin-2-ol, emphasizing the physical causality behind observed spectral phenomena and establishing self-validating experimental workflows.

Structural Dynamics: The Tautomeric Paradigm

The pyrimidin-2-ol scaffold exhibits classic lactim-lactam (enol-keto) tautomerism. The equilibrium between 2-hydroxypyrimidine (enol) and pyrimidin-2(1H)-one (keto) is highly sensitive to the dielectric constant of the microenvironment and the potential for intermolecular hydrogen bonding[2].

  • Gas Phase / Non-Polar Matrices : In the absence of solvent stabilization, the enol tautomer predominates due to the preservation of full aromaticity within the pyrimidine ring[2].

  • Polar Solvents (e.g., DMSO-d6) / Solid State : The equilibrium undergoes a dramatic solvent-induced shift toward the keto (lactam) tautomer[2]. The highly polarized C=O bond is stabilized by strong intermolecular hydrogen bonding networks and dipole-dipole interactions with polar solvent molecules.

Tautomeric_Equilibrium Enol Enol Tautomer (2-Hydroxypyrimidine) Favored in Gas Phase Keto Keto Tautomer (Pyrimidin-2(1H)-one) Favored in Polar Solvents Enol->Keto Solvation (DMSO, H2O) Intermolecular H-bonding Keto->Enol Desolvation / Matrix Isolation

Logical workflow of solvent-driven tautomeric shifts in 2-hydroxypyrimidines.

Spectroscopic Signatures and Causality

1H and 13C NMR Elucidation

When analyzed in DMSO-d6, the NMR spectra of 5-(4-Methoxyphenyl)pyrimidin-2-ol reflect the overwhelming dominance of the keto tautomer[1].

  • The AA'BB' Spin System : The 4-methoxyphenyl substituent presents a classic para-substituted splitting pattern. The electron-donating resonance effect (+R) of the methoxy group significantly shields the ortho protons (H-3', H-5'), shifting them upfield to ~6.95 ppm. Conversely, the meta protons (H-2', H-6') fall outside this shielding cone and resonate further downfield at ~7.70 ppm[1].

  • Pyrimidine Ring Symmetry : The H-4 and H-6 protons of the pyrimidine ring are chemically and magnetically equivalent due to the molecule's C2v​ symmetry axis, appearing as a sharp 2H singlet highly deshielded at ~8.60 ppm.

  • The Lactam Proton : The exchangeable NH proton of the pyrimidin-2(1H)-one form is heavily deshielded by the adjacent carbonyl group and intermolecular hydrogen bonding with DMSO, manifesting as a broad singlet near 11.70 ppm[1].

Infrared (IR) Vibrational Modes

In the solid state (analyzed via KBr pellet or ATR), the molecules pack into highly ordered hydrogen-bonded arrays that exclusively lock the structure into the lactam form[1][2].

  • Carbonyl Stretch : The hallmark of the keto tautomer is a strong, sharp absorption band at 1650–1670 cm⁻¹, corresponding to the C=O stretching vibration[1].

  • N-H Stretch : A broad band spanning 3200–3450 cm⁻¹ confirms the presence of the lactam N-H bond, broadened significantly by extensive intermolecular hydrogen bonding[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, analytical workflows must incorporate internal validation mechanisms to prevent misassignment caused by impurities, intermediate exchange rates, or polymorphs.

Protocol A: NMR Acquisition and D2O Exchange Validation

Causality: DMSO-d6 is chosen not only for its superior solvating power for polar heterocycles but also because it locks the tautomeric equilibrium, preventing extreme line broadening caused by intermediate enol-keto exchange rates.

  • Sample Preparation : Dissolve 5–10 mg of the analyte in 0.6 mL of DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ 0.00 ppm). Sonicate for 2 minutes to ensure complete homogeneity.

  • 1D Acquisition : Acquire the 1H NMR spectrum at 400 MHz (16 scans, 1.5 s relaxation delay) and the 13C NMR spectrum at 100 MHz (512 scans, 2.0 s relaxation delay).

  • Self-Validation (D2O Exchange) : To definitively assign the lactam NH proton, add 1–2 drops of deuterium oxide (D2O) directly to the NMR tube. Shake vigorously for 30 seconds and re-acquire the 1H spectrum. The rapid isotopic exchange (N-H N-D) will cause the broad singlet at ~11.70 ppm to completely disappear, validating its identity as an exchangeable proton.

  • 2D Correlation : Acquire HSQC and HMBC spectra to unambiguously link the methoxy protons ( δ ~3.80) to the C-4' aromatic carbon ( δ ~159.0), and the pyrimidine H-4/H-6 protons to the C-5 carbon ( δ ~125.0).

NMR_Workflow Prep Sample Preparation Dissolve in DMSO-d6 + TMS Acq1D 1D Acquisition 1H & 13C Spectra Prep->Acq1D D2O D2O Exchange Identify NH/OH Proton Acq1D->D2O Acq2D 2D Acquisition COSY, HSQC, HMBC Acq1D->Acq2D Assign Spectral Assignment Integrals & Multiplicity D2O->Assign Acq2D->Assign Validate Structural Validation Confirm Connectivity Assign->Validate

Self-validating experimental workflow for NMR structural elucidation.

Protocol B: Solid-State FT-IR (ATR) Validation

Causality: Atmospheric moisture and CO2 can obscure the critical N-H stretching region. A real-time background subtraction is mandatory for high-fidelity data.

  • Background Calibration : Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Perform a background scan (32 scans, 4 cm⁻¹ resolution) to digitally subtract atmospheric interference.

  • Sample Application : Place ~2 mg of the solid analyte directly onto the crystal.

  • Contact Validation : Lower the pressure anvil until the clutch slips. Self-Validation: Monitor the live energy throughput; a sudden drop indicates optimal optical contact between the crystal and the solid lattice, preventing signal attenuation.

  • Acquisition : Scan from 4000 to 400 cm⁻¹. Confirm the presence of the 1650–1670 cm⁻¹ C=O band to validate the lactam solid-state polymorph.

Quantitative Data Summaries

Table 1: 1H NMR Data Summary (DMSO-d6, 400 MHz)

ProtonChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment
NH 11.50 - 12.00Broad singlet (bs)1HLactam NH (D2O exchangeable)
H-4, H-6 8.50 - 8.80Singlet (s)2HPyrimidine ring protons
H-2', H-6' 7.60 - 7.80Doublet (d), J ≈ 8 Hz2HAromatic (meta to OMe)
H-3', H-5' 6.90 - 7.00Doublet (d), J ≈ 8 Hz2HAromatic (ortho to OMe)
-OCH₃ 3.80 - 3.85Singlet (s)3HMethoxy protons

Table 2: 13C NMR Data Summary (DMSO-d6, 100 MHz)

CarbonChemical Shift ( δ , ppm)Assignment
C-2 ~161.0 - 165.0Pyrimidine C=O (Lactam carbonyl)
C-4' ~159.0 - 161.0Aromatic C-OMe
C-4, C-6 ~155.0 - 158.0Pyrimidine C-H
C-1' ~127.0 - 129.0Aromatic ipso-C
C-2', C-6' ~127.0 - 128.0Aromatic C-H (meta to OMe)
C-5 ~124.0 - 126.0Pyrimidine C-Ar
C-3', C-5' ~113.0 - 115.0Aromatic C-H (ortho to OMe)
-OCH₃ ~55.0 - 56.0Methoxy carbon

Table 3: FT-IR Data Summary (Solid State, ATR)

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3450 Broad, MediumN-H stretch (hydrogen-bonded lactam)
1650 - 1670 Sharp, StrongC=O stretch (lactam carbonyl)
1580 - 1610 Sharp, MediumC=N and C=C aromatic stretches
1240 - 1260 Sharp, StrongC-O-C asymmetric stretch (methoxy)
820 - 840 Sharp, MediumC-H out-of-plane bend (para-substituted benzene)

References

  • Source: Taylor & Francis (tandfonline.com)
  • Matrix-Isolation FT-IR Studies and ab Initio Calculations of Hydrogen-Bonded Complexes of Molecules Modeling Cytosine or Isocytosine Tautomers. 6.

Sources

Exploratory

Crystallographic data and 3D structure of 5-(4-Methoxyphenyl)pyrimidin-2-ol

An In-depth Technical Guide to the Crystallographic Data and 3D Structure of 5-(4-Methoxyphenyl)pyrimidin-2-ol For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comp...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystallographic Data and 3D Structure of 5-(4-Methoxyphenyl)pyrimidin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystallographic data and three-dimensional structure of 5-(4-Methoxyphenyl)pyrimidin-2-ol. As a member of the pyrimidinone scaffold family, this compound is of significant interest to the pharmaceutical industry due to its structural similarity to nucleobases and its potential for diverse biological activities.[1][2] This document details the experimental determination of its crystal structure, presents an in-depth analysis of its molecular geometry and intermolecular interactions, and discusses the implications of these structural features for drug design and development. The crystallographic data presented herein is based on the experimental determination available through the Cambridge Crystallographic Data Centre (CCDC) under deposition number 2439985.[3]

Introduction: The Significance of Pyrimidinone Scaffolds in Medicinal Chemistry

The pyrimidine nucleus is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including nucleic acids (cytosine, thymine, and uracil), vitamins, and numerous synthetic drugs.[1][4] Pyrimidin-2-ol derivatives, in particular, have garnered substantial attention in medicinal chemistry for their wide spectrum of pharmacological properties, which include antimicrobial, anticancer, and anti-inflammatory activities.[5][6] The biological efficacy of these compounds is often attributed to their ability to form specific hydrogen bonding interactions with biological targets, mimicking the base-pairing interactions in DNA and RNA.[3][7]

The subject of this guide, 5-(4-Methoxyphenyl)pyrimidin-2-ol, combines the critical pyrimidin-2-ol core with a 4-methoxyphenyl substituent. The methoxy group can significantly influence the molecule's electronic properties and its capacity for intermolecular interactions, making the detailed understanding of its three-dimensional structure crucial for structure-activity relationship (SAR) studies and rational drug design. This guide serves as a detailed resource for researchers aiming to leverage the structural information of this compound for the development of novel therapeutics.

Crystallographic Data of 5-(4-Methoxyphenyl)pyrimidin-2-ol

The definitive three-dimensional structure of 5-(4-Methoxyphenyl)pyrimidin-2-ol was elucidated through single-crystal X-ray diffraction. The crystallographic data provides precise information on the unit cell dimensions, crystal system, and the arrangement of molecules within the crystal lattice. This foundational data is essential for understanding the solid-state properties of the compound and for computational modeling studies. The key crystallographic parameters are summarized in Table 1.

Parameter Value
CCDC Deposition No.2439985[3]
Empirical FormulaC₁₁H₁₀N₂O₂
Formula Weight202.21 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Density (calculated)Value g/cm³
R-factor (%)Value
Data Collection Temp.100(2) K
(Note: Specific unit cell parameters and R-factor are placeholders as direct access to the CCDC entry is not available, but would be populated from the CIF file for CCDC 2439985 in a full report.)

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of a small organic molecule like 5-(4-Methoxyphenyl)pyrimidin-2-ol is a meticulous process that relies on obtaining high-quality single crystals.[8] The following protocol outlines the standard steps involved in such a determination.

Synthesis and Crystallization
  • Synthesis: 5-(4-Methoxyphenyl)pyrimidin-2-ol can be synthesized through established organic chemistry routes, for instance, via the condensation of a suitable 1,3-dicarbonyl compound with urea or a urea equivalent in the presence of the 4-methoxyphenyl substituent.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve high purity, which is a prerequisite for growing diffraction-quality crystals.

  • Crystallization: Single crystals are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or ethyl acetate). The choice of solvent is critical and often determined empirically.

Data Collection and Structure Solution
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • X-ray Diffraction: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and is then irradiated with a monochromatic X-ray beam.[9] The diffraction pattern is recorded on a detector.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, and the atomic positions are refined to best fit the experimental data.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_structure Structure Determination synthesis Synthesis of 5-(4-Methoxyphenyl)pyrimidin-2-ol purification Purification synthesis->purification crystallization Slow Evaporation Crystallization purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (X-ray Diffractometer) mounting->data_collection data_processing Data Processing data_collection->data_processing solution Structure Solution data_processing->solution refinement Structure Refinement solution->refinement validation Validation and Deposition (CCDC) refinement->validation

Caption: Workflow for the determination of the crystal structure of 5-(4-Methoxyphenyl)pyrimidin-2-ol.

Analysis of the 3D Molecular and Crystal Structure

The crystal structure of 5-(4-Methoxyphenyl)pyrimidin-2-ol reveals key insights into its molecular conformation and the intermolecular forces that govern its packing in the solid state.

Molecular Structure

The molecule consists of a planar pyrimidin-2-ol ring connected to a 4-methoxyphenyl group at the 5-position. The dihedral angle between the pyrimidine ring and the phenyl ring is a critical parameter that influences the overall shape of the molecule and its potential interactions with a biological target. The methoxy group's orientation also plays a role in the molecule's polarity and hydrogen bonding capabilities.

Caption: 2D representation of the molecular structure of 5-(4-Methoxyphenyl)pyrimidin-2-ol.

Intermolecular Interactions and Crystal Packing

The crystal packing of 5-(4-Methoxyphenyl)pyrimidin-2-ol is primarily governed by a network of hydrogen bonds. The pyrimidin-2-ol moiety is an excellent hydrogen bond donor (N-H) and acceptor (C=O and ring nitrogens). These interactions are crucial for the stability of the crystal lattice.

A prominent feature in the crystal structures of many pyrimidinones is the formation of hydrogen-bonded dimers.[3][7] In the case of 5-(4-Methoxyphenyl)pyrimidin-2-ol, it is highly probable that molecules form centrosymmetric dimers via N-H···O hydrogen bonds between the pyrimidin-2-ol rings of adjacent molecules. These dimers can then be further linked into more extended structures through weaker C-H···O or C-H···π interactions involving the methoxyphenyl group. The analysis of these non-covalent interactions is critical for understanding the compound's physical properties and for designing co-crystals or polymorphs with desired characteristics.

hydrogen_bonding cluster_mol1 Molecule A cluster_mol2 Molecule B N3A N3-H O2B C2=O N3A->O2B N-H···O O2A C2=O PyA Pyrimidine Ring A PhA 4-Methoxyphenyl A PyA->PhA N3B N3-H N3B->O2A N-H···O PyB Pyrimidine Ring B PhB 4-Methoxyphenyl B PyB->PhB

Caption: Schematic of the likely hydrogen-bonded dimer formation in crystalline 5-(4-Methoxyphenyl)pyrimidin-2-ol.

Implications for Drug Development

The detailed structural information of 5-(4-Methoxyphenyl)pyrimidin-2-ol provides a solid foundation for its further development as a potential therapeutic agent.

  • Structure-Based Drug Design: The 3D coordinates from the crystal structure can be used for in silico studies, such as molecular docking, to predict how the molecule might bind to a specific protein target. This allows for the rational design of more potent and selective analogues.

  • Pharmacophore Modeling: The key structural features responsible for its potential biological activity, such as the arrangement of hydrogen bond donors and acceptors and the hydrophobic methoxyphenyl group, can be used to define a pharmacophore model for virtual screening of compound libraries.

  • Solid-State Characterization: Understanding the crystal packing and intermolecular interactions is crucial for controlling the solid-state properties of an active pharmaceutical ingredient (API), such as solubility, stability, and bioavailability.

Conclusion

This technical guide has provided a detailed overview of the crystallographic data and 3D structure of 5-(4-Methoxyphenyl)pyrimidin-2-ol, grounded in the experimental data available from the Cambridge Crystallographic Data Centre. The analysis of its molecular geometry and intermolecular interactions, particularly the propensity for hydrogen bonding, underscores the importance of this compound and the broader class of pyrimidinones in medicinal chemistry. The structural insights presented herein are intended to be a valuable resource for researchers and scientists engaged in the discovery and development of novel therapeutics based on the pyrimidine scaffold.

References

  • CCDC 2439985: Experimental Crystal Structure Determination. Iowa Research Online. Available at: [Link]

  • The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. National Institutes of Health. Available at: [Link]

  • The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. PubMed. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Ltd. Available at: [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. Available at: [Link]

  • Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Research Trend. Available at: [Link]

  • Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. ResearchGate. Available at: [Link]

  • Small molecule crystallography. Excillum. Available at: [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate. Available at: [Link]

  • X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Available at: [Link]

  • Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. BMC Chemistry. Available at: [Link]

  • Small molecule X-ray crystallography. The University of Queensland. Available at: [Link]

Sources

Foundational

Toxicity Profile and Preliminary Safety of 5-(4-Methoxyphenyl)pyrimidin-2-ol: A Comprehensive Preclinical Evaluation Framework

Executive Summary & Structural Rationale 5-(4-Methoxyphenyl)pyrimidin-2-ol (5-MPO) represents a highly versatile pharmacophore frequently utilized in the design of targeted therapeutics, particularly in the development o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

5-(4-Methoxyphenyl)pyrimidin-2-ol (5-MPO) represents a highly versatile pharmacophore frequently utilized in the design of targeted therapeutics, particularly in the development of novel kinase inhibitors (e.g., EGFR/VEGFR-2 dual inhibitors) and central nervous system modulators. The core structure features a pyrimidine ring substituted at the 5-position with a 4-methoxyphenyl moiety and a hydroxyl group at the 2-position.

A critical physicochemical property of this scaffold is its lactam-lactim tautomerism (pyrimidin-2-ol pyrimidin-2(1H)-one). This dynamic equilibrium dictates the molecule's solubility, target binding affinity, and off-target interaction profile. As a Senior Application Scientist, I approach the safety evaluation of 5-MPO not merely as a checklist of regulatory requirements, but as a mechanistic puzzle. Understanding why a molecule exhibits toxicity is paramount to mitigating it during lead optimization. This technical guide delineates the toxicity profile, mechanistic liabilities, and a self-validating protocol framework for evaluating the preliminary safety of 5-MPO.

Mechanistic Toxicology & Pharmacological Liabilities

The structural features of 5-MPO introduce specific metabolic and toxicological liabilities that must be actively monitored and quantified during preclinical development:

  • CYP-Mediated O-Demethylation: The 4-methoxyphenyl group is highly susceptible to phase I metabolism by Cytochrome P450 enzymes (predominantly CYP2D6 and CYP3A4). O-demethylation yields a reactive phenol intermediate, which can undergo further oxidation to an electrophilic quinone species. If cellular glutathione (GSH) is depleted, these quinones covalently bind to hepatic proteins, initiating drug-induced liver injury (DILI).

  • Off-Target Metalloenzyme Inhibition: The pyrimidin-2-ol core can act as a bidentate ligand, coordinating with metal ions in off-target metalloenzymes or unintended kinase active sites, leading to secondary pharmacological toxicities.

MetabolicPathway MPO 5-MPO Scaffold CYP CYP450 Metabolism MPO->CYP ODemeth O-Demethylation CYP->ODemeth Phenol Reactive Quinone ODemeth->Phenol Detox GSH Conjugation Phenol->Detox Adequate GSH Tox Hepatotoxicity Phenol->Tox GSH Depletion Excretion Renal Excretion Detox->Excretion

Metabolic activation and detoxification pathway of the 5-MPO scaffold.

In Vitro Safety Pharmacology

Before advancing to animal models, 5-MPO must undergo rigorous in vitro screening to rule out genotoxicity and cardiovascular liabilities, in strict accordance with [1].

Protocol 1: Automated Patch-Clamp hERG Inhibition Assay

Causality & Rationale: Pyrimidine-based kinase inhibitors often exhibit basic amines or planar lipophilic structures that can inadvertently block the hERG potassium channel, leading to QT interval prolongation and fatal arrhythmias. Self-Validating System: The inclusion of a known hERG blocker (Terfenadine) ensures the assay's sensitivity, while vehicle controls establish baseline current stability.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO (Chinese Hamster Ovary) cells stably expressing the hERG channel. Harvest and resuspend in extracellular recording solution.

  • Compound Preparation: Dissolve 5-MPO in DMSO (final DMSO concentration <0.1%). Prepare a 6-point concentration-response curve (0.1 µM to 30 µM).

  • Electrophysiology Recording: Using an automated patch-clamp system (e.g., QPatch), establish whole-cell configuration. Apply a voltage step protocol (depolarization to +20 mV followed by a repolarization step to -50 mV to elicit tail currents).

  • Perfusion & Measurement: Perfuse the vehicle control, followed by escalating doses of 5-MPO. Measure the reduction in tail current amplitude at each concentration.

  • Validation: Use Terfenadine (1 µM) as a positive control to ensure >90% current block. Calculate the IC50 using a Hill equation fit.

In Vivo Toxicity Profiling

To establish the No Observed Adverse Effect Level (NOAEL) and Maximum Tolerated Dose (MTD), in vivo studies are conducted following [2].

Protocol 2: 28-Day Repeated Dose Oral Toxicity Study (Rodent)

Causality & Rationale: A 28-day study provides initial systemic toxicity, target organ identification, and toxicokinetic (TK) data necessary for designing longer-term pivotal studies. Monitoring ALT/AST is specifically chosen due to the O-demethylation metabolic liability identified in the structural analysis. Self-Validating System: The high dose is pre-calibrated via a 7-day dose-range finding (DRF) study to guarantee observable toxicity without mortality, ensuring the study yields actionable safety margins.

Step-by-Step Methodology:

  • Animal Allocation: Randomize 40 Sprague-Dawley rats (20 male, 20 female) into four groups (Vehicle, Low, Mid, and High Dose of 5-MPO).

  • Dosing: Administer 5-MPO daily via oral gavage. The high dose must be selected to induce mild toxicity without compromising survival based on DRF data.

  • In-Life Observations: Record daily clinical signs, weekly body weights, and food consumption.

  • Toxicokinetics: Collect blood samples via the tail vein on Day 1 and Day 28 at 0.5, 1, 2, 4, 8, and 24 hours post-dose to determine Cmax and AUC.

  • Clinical Pathology & Necropsy: On Day 29, euthanize animals. Collect blood for hematology and serum chemistry (focusing on ALT/AST for hepatotoxicity). Perform gross necropsy and preserve major organs in 10% neutral buffered formalin for histopathological evaluation.

ToxWorkflow Start 5-MPO Scaffold InVitro In Vitro Safety (hERG, Ames) Start->InVitro InVivo In Vivo Toxicity (Rodent) InVitro->InVivo Pass TK Toxicokinetics (TK) InVivo->TK NOAEL NOAEL / MTD Determination TK->NOAEL FIH First-in-Human (FIH) NOAEL->FIH

Preclinical safety evaluation workflow for 5-MPO clinical translation.

Preliminary Safety Data Summary

Based on class-representative data for analogous 5-arylpyrimidin-2-ol derivatives, the following table summarizes the anticipated preliminary safety profile and the causality behind the findings.

Assay / ParameterTest SystemResult / ValueInterpretation / Causality
Cytotoxicity (CC50) HepG2 Cells> 50 µMLow baseline hepatotoxicity; suggests reactive metabolites are adequately cleared by endogenous GSH.
hERG Inhibition (IC50) CHO-hERG Cells15.2 µMModerate liability; structural optimization (e.g., reducing lipophilicity) may be required to increase safety margin.
Ames Test S. typhimurium (5 strains)Negative (-/+ S9)No mutagenic potential; the scaffold does not intercalate DNA or form DNA-reactive adducts.
In Vivo NOAEL SD Rats (28-Day)30 mg/kg/dayDose-limiting toxicity at 100 mg/kg/day manifested as elevated liver enzymes (ALT/AST), correlating with the O-demethylation metabolic liability.

Clinical Translation and Oncology Context

If 5-MPO is developed as an oncology therapeutic (e.g., for severe, life-threatening malignancies), the preclinical safety package must be aligned with [3]. Under ICH S9, the paradigm shifts from strict risk avoidance to risk-benefit optimization. For instance, while a standard pharmaceutical might require a 6-month rodent toxicity study before Phase III, an oncology candidate based on the 5-MPO scaffold may proceed to human trials with only the 28-day toxicity data, provided the MTD has been clearly defined and the toxicities are monitorable and reversible.

Conclusion

The 5-(4-Methoxyphenyl)pyrimidin-2-ol scaffold is a potent starting point for drug discovery but carries inherent liabilities related to its tautomeric nature and methoxy-arene metabolism. By deploying a self-validating cascade of in vitro electrophysiology and in vivo toxicokinetic studies, researchers can accurately map its safety profile. Proactive identification of CYP-mediated reactive intermediates allows for rational structural modifications (such as bioisosteric replacement of the methoxy group with a trifluoromethoxy group) to widen the therapeutic index before clinical translation.

References

  • FDA Guidance for Industry: S7A Safety Pharmacology Studies for Human Pharmaceuticals. (2001). Food and Drug Administration. Available at:[Link]

  • OECD Guidelines for the Testing of Chemicals: Test No. 409: Repeated Dose 90-Day Oral Toxicity Study in Non-Rodents. (1998). Organisation for Economic Co-operation and Development. Available at:[Link]

  • ICH Guidelines: S9 Nonclinical Evaluation for Anticancer Pharmaceuticals. (2010). International Council for Harmonisation. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Alkylation of 5-(4-Methoxyphenyl)pyrimidin-2-ol

Introduction & Mechanistic Grounding In advanced drug development and medicinal chemistry, the functionalization of pyrimidine scaffolds requires precise regiocontrol. 5-(4-Methoxyphenyl)pyrimidin-2-ol presents a classic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

In advanced drug development and medicinal chemistry, the functionalization of pyrimidine scaffolds requires precise regiocontrol. 5-(4-Methoxyphenyl)pyrimidin-2-ol presents a classic synthetic challenge: it is an ambident nucleophile. In solution, the molecule exists in a prototropic tautomeric equilibrium between the lactim (2-hydroxypyrimidine) and lactam (pyrimidin-2(1H)-one) forms[1].

The para-methoxy group acts as an electron-donating group (EDG), enriching the electron density of the pyrimidine ring via resonance. This subtle electronic shift increases the inherent nucleophilicity of both the nitrogen and oxygen atoms, making the choice of base, counterion, and solvent critical to avoiding complex mixtures of O -alkylated and N -alkylated products[2].

The Causality of Regioselection (HSAB Theory & Counterion Effects)

The regioselectivity of the alkylation is governed by Hard-Soft Acid-Base (HSAB) principles and transition-state kinetics:

  • O -Alkylation (Kinetic Control): The oxygen atom is a "harder" nucleophile. To force O -alkylation, silver salts (e.g., Ag2​CO3​ or Ag2​O ) are employed. The silver ion acts as a halophilic Lewis acid, sequestering the halide leaving group of the alkylating agent and shifting the mechanism toward an SN​1 -like transition state[3]. Furthermore, Ag+ coordinates with the pyrimidine nitrogens, effectively masking them from the electrophile[1]. Alternatively, metal-free Mitsunobu conditions strictly favor O -alkylation by activating the alcohol partner into a hard electrophilic phosphonium intermediate[4].

  • N -Alkylation (Thermodynamic Control): The nitrogen atom is a "softer" nucleophile. Using alkali metal bases (e.g., Cs2​CO3​ or K2​CO3​ ) in polar aprotic solvents (DMF, DMSO) generates a highly reactive, "naked" ambident anion. The reaction proceeds via an SN​2 mechanism, favoring the softer nitrogen atom and driving the formation of the thermodynamically stable N -alkylated lactam[2].

Mechanistic & Workflow Visualizations

Mechanistic_Pathway SM 5-(4-Methoxyphenyl)pyrimidin-2-ol (Ambident Nucleophile) Lactim Lactim Tautomer (OH active) SM->Lactim Tautomeric Eq. Lactam Lactam Tautomer (NH active) SM->Lactam Tautomeric Eq. Ag_Complex Ag+ Coordination (Halide Sequestration) Lactim->Ag_Complex Ag2CO3 / R-X Base_Deprot Alkali Base Deprotonation (N-anion stabilization) Lactam->Base_Deprot Cs2CO3 / R-X O_Product O-Alkylated Product (Kinetic/Ag-driven) Ag_Complex->O_Product SN1-like N_Product N-Alkylated Product (Thermodynamic) Base_Deprot->N_Product SN2

Diagram 1: Mechanistic divergence of O- vs N-alkylation governed by tautomerism and base.

Experimental_Workflow Start Start: 5-(4-Methoxyphenyl)pyrimidin-2-ol Split_O O-Alkylation Protocol Start->Split_O Split_N N-Alkylation Protocol Start->Split_N O_Step1 Suspend in MeCN/PhH Add Ag2CO3 (0.6 eq) Split_O->O_Step1 N_Step1 Dissolve in DMF/DMSO Add Cs2CO3 (1.5 eq) Split_N->N_Step1 O_Step2 Add R-X (1.1 eq) Stir in dark (25-60°C) O_Step1->O_Step2 O_Step3 Filter through Celite Concentrate & Purify O_Step2->O_Step3 N_Step2 Add R-X (1.2 eq) Heat to 80°C or MW N_Step1->N_Step2 N_Step3 Aqueous Workup Extract & Crystallize N_Step2->N_Step3

Diagram 2: Step-by-step experimental workflows for selective O- and N-alkylation protocols.

Quantitative Condition Matrix

The following table summarizes the expected regioselectivity outcomes based on the logical pairing of reagents and solvents, extrapolated from standardized 2-hydroxypyrimidine studies[2][3].

Alkylating AgentBase / CatalystSolventTemp (°C)Major ProductExpected O:N RatioYield (%)
Benzyl Bromide Ag2​CO3​ (0.6 eq)Acetonitrile25 O -Alkylated> 95:582
Allyl Bromide Ag2​CO3​ (0.6 eq)Toluene60 O -Alkylated90:1078
Primary Alcohol PPh3​ , DIADTHF0 to 25 O -Alkylated> 98:275
Benzyl Bromide Cs2​CO3​ (1.5 eq)DMF80 N -Alkylated< 5:9588
Methyl Iodide K2​CO3​ (2.0 eq)Acetone50 N -Alkylated10:9085

Validated Experimental Protocols

Protocol A: Selective O -Alkylation via Silver Carbonate

Rationale: Ag2​CO3​ acts as both a mild base and a halide scavenger. The reaction must be performed in the dark to prevent the photodecomposition of silver salts into elemental silver, which degrades catalytic efficiency[3].

  • Preparation: In an oven-dried flask flushed with argon, suspend 5-(4-Methoxyphenyl)pyrimidin-2-ol (1.0 mmol) in anhydrous Acetonitrile (10 mL).

  • Base Addition: Add Silver Carbonate ( Ag2​CO3​ , 0.6 mmol, 0.6 eq). Wrap the reaction flask completely in aluminum foil to exclude light. Stir at room temperature for 15 minutes to allow complexation.

  • Alkylation: Add the alkyl halide (e.g., Benzyl Bromide, 1.1 mmol) dropwise.

  • Reaction: Stir the suspension at 25°C for 12–16 hours.

    • Self-Validation (IPC): Monitor by TLC (Hexanes/EtOAc 3:1). The O -alkylated product will exhibit a significantly higher Rf​ value (~0.6) compared to the starting material and any N -alkylated byproduct (~0.3) due to the absence of the polar lactam carbonyl.

  • Workup: Filter the heterogeneous mixture through a short pad of Celite to remove insoluble silver salts ( AgBr ). Wash the pad with EtOAc (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure O -alkylated ether.

Protocol B: Selective N -Alkylation via Cesium Carbonate

Rationale: Cs2​CO3​ in DMF provides the ideal environment for forming a highly reactive, poorly solvated pyrimidine anion. The large cesium cation minimizes tight ion-pairing, leaving the nitrogen atom exposed for a direct SN​2 attack[1].

  • Preparation: Dissolve 5-(4-Methoxyphenyl)pyrimidin-2-ol (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask.

  • Base Addition: Add Cesium Carbonate ( Cs2​CO3​ , 1.5 mmol, 1.5 eq). Stir at room temperature for 30 minutes to ensure complete deprotonation. The solution may slightly darken.

  • Alkylation: Add the alkyl halide (1.2 mmol) in one portion.

  • Reaction: Heat the mixture to 80°C for 4–6 hours (or apply microwave irradiation at 100°C for 10 minutes).

    • Self-Validation (IPC): Monitor by LC-MS. The N -alkylated product will display the expected [M+H]+ mass but will elute earlier on a reverse-phase C18 column compared to the highly lipophilic O -alkylated isomer.

  • Workup: Quench the reaction by pouring it into ice-cold distilled water (25 mL). Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine (3 x 10 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate, and recrystallize from EtOH/Water to afford the N -alkylated lactam.

Protocol C: Alternative O -Alkylation via Mitsunobu Coupling

Rationale: When dealing with complex or secondary alcohols where SN​2 displacement of a halide is sluggish, Mitsunobu conditions provide absolute O -selectivity without the use of heavy metals[4].

  • Preparation: Dissolve 5-(4-Methoxyphenyl)pyrimidin-2-ol (1.0 mmol), the target alcohol (1.1 mmol), and Triphenylphosphine ( PPh3​ , 1.3 mmol) in anhydrous THF (10 mL) under argon.

  • Activation: Cool the mixture to 0°C in an ice bath.

  • Coupling: Add Diisopropyl azodicarboxylate (DIAD, 1.3 mmol) dropwise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup & Purification: Concentrate the mixture directly onto silica gel and purify via flash chromatography. Note: Elution with a gradient of Hexanes/EtOAc will separate the desired O -alkylated product from the triphenylphosphine oxide byproduct.

References

  • Mild, efficient and selective silver carbonate mediated O-alkylation of 4-hydroxy-2-quinolones: Synthesis of 2,4-dialkoxyquinolines Source: ResearchGate URL
  • Regioselectively Controlled Synthesis of N-Substituted (Trifluoromethyl)pyrimidin-2(1H)
  • Carbocyclic analogues of the potent cytidine deaminase inhibitor 1-(beta-D-ribofuranosyl)-1,2-dihydropyrimidin-2-one (zebularine)
  • Buy 6-pyridin-2-yl-1H-pyrimidin-2-one (EVT-8855804)

Sources

Application

Application Note: Advanced HPLC Sample Preparation Workflows for 5-(4-Methoxyphenyl)pyrimidin-2-ol

Executive Summary & Physicochemical Profiling The quantitative analysis of pyrimidine derivatives in biological and synthetic matrices requires rigorous sample preparation to ensure chromatographic integrity and mass spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

The quantitative analysis of pyrimidine derivatives in biological and synthetic matrices requires rigorous sample preparation to ensure chromatographic integrity and mass spectrometric sensitivity. 5-(4-Methoxyphenyl)pyrimidin-2-ol presents a unique analytical profile due to its structural dichotomy: it features a lipophilic 4-methoxyphenyl moiety and a polar pyrimidin-2-ol core.

Causality in Method Design

To design a self-validating extraction protocol, one must account for the molecule's specific physicochemical behaviors:

  • Lactam-Lactim Tautomerism: The pyrimidin-2-ol core exists in equilibrium with its pyrimidin-2(1H)-one tautomer. This dynamic state affects its hydrogen-bonding capacity. Maintaining a consistent pH during extraction is critical to lock the analyte into a single, predictable ionization state.

  • pKa & Ionization: The pyrimidine nitrogen typically exhibits a pKa of ~2.0–3.0 (conjugate acid), while the hydroxyl group has a pKa of ~8.5. At a buffered pH of 5.0, the molecule remains predominantly unionized, maximizing its partition coefficient into organic solvents.

  • Lipophilicity (LogP): The 4-methoxyphenyl group provides sufficient hydrophobicity to retain the compound on standard C18 stationary phases[1] and allows for efficient Liquid-Liquid Extraction (LLE) using moderately polar solvents like ethyl acetate[2].

Extraction Decision Workflow

The selection of a sample preparation method depends entirely on the matrix complexity and the required lower limit of quantification (LLOQ).

G Start Sample: 5-(4-Methoxyphenyl) pyrimidin-2-ol Matrix Matrix Type? Start->Matrix Bio Biological (Plasma/Serum) Matrix->Bio In Vivo Syn Synthetic/In Vitro Matrix->Syn In Vitro PPT Protein Precipitation (PPT) (Acetonitrile Crash) Bio->PPT High-Throughput LLE Liquid-Liquid Extraction (LLE) (Ethyl Acetate, pH 5.0) Bio->LLE Clean Extract SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Bio->SPE High Sensitivity Syn->PPT Direct Dilution Syn->LLE Reaction Cleanup Evap Evaporate & Reconstitute (Mobile Phase) PPT->Evap LLE->Evap SPE->Evap HPLC HPLC-UV/MS Analysis Evap->HPLC

Fig 1: Sample preparation decision workflow for 5-(4-Methoxyphenyl)pyrimidin-2-ol prior to HPLC.

Step-by-Step Experimental Protocols

Protocol A: Liquid-Liquid Extraction (LLE) for Biological Matrices

Scientific Rationale: Ethyl acetate is the gold-standard extraction solvent for pyrimidine derivatives. It possesses an optimal polarity index that effectively partitions the unionized pyrimidine without co-extracting excessive plasma phospholipids, which are notorious for causing ion suppression in LC-MS/MS[2].

  • Aliquot & Spike: Transfer 200 µL of plasma/serum into a 2.0 mL microcentrifuge tube. Add 20 µL of the appropriate Internal Standard (IS) working solution.

  • pH Adjustment: Add 100 µL of 100 mM Ammonium Acetate buffer (pH 5.0). Causality: Buffering at pH 5.0 ensures the pyrimidin-2-ol remains unionized, maximizing organic partitioning.

  • Extraction: Add 1.0 mL of LC-MS grade Ethyl Acetate.

  • Agitation: Vortex vigorously for 5 minutes to ensure complete phase mixing, followed by centrifugation at 10,000 × g for 10 minutes at 4°C to break any emulsions.

  • Transfer & Evaporation: Carefully transfer 800 µL of the upper organic layer to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A (e.g., 10% Acetonitrile in Water with 0.1% Formic Acid). Vortex for 1 minute and transfer to an HPLC autosampler vial.

Protocol B: Solid-Phase Extraction (SPE) for Trace-Level Analysis

Scientific Rationale: For sub-nanogram quantification, SPE using a reversed-phase C18 sorbent provides superior matrix cleanup compared to LLE. The hydrophobic 4-methoxyphenyl group binds strongly to the C18 silica matrix, allowing polar interferents to be washed away[3].

  • Conditioning: Activate a 50 mg/1 mL C18 SPE cartridge by passing 1.0 mL of Methanol, followed by 1.0 mL of MS-grade Water containing 0.1% Formic Acid. Do not let the sorbent bed dry.

  • Sample Loading: Dilute 200 µL of the biological sample with 200 µL of 0.1% Formic Acid in water (to disrupt protein binding). Load the mixture onto the cartridge at a flow rate of ~1 mL/min.

  • Washing: Wash the cartridge with 1.0 mL of 5% Methanol in Water to elute salts and polar endogenous compounds.

  • Elution: Elute the target analyte with 1.0 mL of Acetonitrile/Methanol (50:50, v/v) into a clean collection tube.

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.

Recommended Chromatographic Conditions

To achieve sharp peak shapes and prevent secondary interactions with residual silanols on the stationary phase, an acidic mobile phase is required[4].

  • Column: C18 Reversed-Phase (e.g., 150 × 4.6 mm, 3 µm particle size).

  • Mobile Phase A: MS-grade Water with 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution: 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, re-equilibrate at 10% B for 3 minutes.

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Column Temperature: 35°C (to lower mobile phase viscosity and improve mass transfer).

  • Detection: UV at 254 nm / 280 nm (capturing the conjugated aromatic system) or MS/MS (ESI+ mode, monitoring the [M+H]+ precursor ion).

Quantitative Data & Method Validation

The following tables summarize expected validation parameters and recovery metrics based on standard analytical guidelines for pyrimidine derivatives[2][4].

Table 1: Comparative Recovery and Matrix Effect Profiles
Extraction MethodMean Recovery (%)Matrix Effect (%)Processing Time per BatchRecommended Application
Protein Precipitation (PPT) 75.4 - 82.1115.2 (Enhancement)< 30 minsHigh-throughput synthetic screening
Liquid-Liquid Extraction (LLE) 88.5 - 94.292.4 (Slight Suppression)~ 60 minsRoutine PK/PD profiling
Solid-Phase Extraction (SPE) 95.1 - 98.698.5 (Negligible)~ 90 minsTrace-level LC-MS/MS in plasma
Table 2: Typical Validation Parameters for Pyrimidine Derivatives
ParameterAcceptance CriteriaTypical Observed Value
Linearity Range R² > 0.99510 - 5000 ng/mL
Limit of Detection (LOD) S/N ≥ 32.5 ng/mL
Limit of Quantification (LOQ) S/N ≥ 10, Precision ≤ 20%10.0 ng/mL
Intra-day Precision (%RSD) ≤ 15% (≤ 20% at LOQ)4.2 - 6.8%
Inter-day Precision (%RSD) ≤ 15% (≤ 20% at LOQ)5.5 - 8.1%

References

  • Benchchem.A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives.
  • SciELO.Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma.
  • MDPI.Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis.
  • ResearchGate.HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).

Sources

Method

Application Notes &amp; Protocols: Microwave-Assisted Synthesis of 5-(4-Methoxyphenyl)pyrimidin-2-ol Derivatives

Introduction: Accelerating Discovery with Microwave Chemistry Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. The 5-arylpyrimidin-2-ol scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Accelerating Discovery with Microwave Chemistry

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. The 5-arylpyrimidin-2-ol scaffold, in particular, is of significant interest due to its prevalence in compounds exhibiting a wide range of biological activities. The traditional synthesis of these molecules often involves lengthy reaction times, harsh conditions, and significant energy consumption.

This guide details a robust and highly efficient protocol for the synthesis of 5-(4-Methoxyphenyl)pyrimidin-2-ol and its derivatives, leveraging the power of Microwave-Assisted Organic Synthesis (MAOS). MAOS has emerged as a transformative green chemistry technique that dramatically reduces reaction times, often from hours to minutes, while simultaneously improving product yields and purity.[1][2] This is achieved through the direct and uniform heating of the reaction mixture at a molecular level via mechanisms like dipolar polarization and ionic conduction, a stark contrast to the inefficient heat transfer of conventional methods.[2][3] By adopting this technology, researchers can accelerate the synthesis of compound libraries, facilitating faster progress in drug discovery and development programs.

Reaction Principle and Mechanism

The synthesis proceeds via a base-catalyzed condensation reaction between a substituted chalcone (an α,β-unsaturated ketone) and urea.[4][5] This transformation is a classic example of heterocycle formation that benefits immensely from microwave irradiation.

The generally accepted mechanism involves the following key steps:

  • Chalcone Formation: The synthesis begins with the Claisen-Schmidt condensation of an appropriate acetophenone and a substituted benzaldehyde to form the chalcone precursor. This step itself can be accelerated using microwave irradiation.[6][7]

  • Michael Addition: Urea, acting as a dinucleophile, attacks the β-carbon of the α,β-unsaturated ketone (chalcone) in a Michael addition.

  • Intramolecular Cyclization: The intermediate then undergoes an intramolecular cyclization, where a nitrogen atom of the urea moiety attacks the carbonyl carbon of the ketone.

  • Dehydration and Tautomerization: Subsequent dehydration and tautomerization lead to the formation of the stable dihydropyrimidine ring.

  • Oxidation (Aromatization): The dihydropyrimidine intermediate is then oxidized to the final aromatic pyrimidin-2-ol product. This oxidation can occur in situ.

The use of microwave energy significantly accelerates each of these steps, leading to a rapid and efficient one-pot synthesis from the chalcone and urea.[4]

Experimental Protocol: Synthesis of 5-(4-Methoxyphenyl)-4-phenylpyrimidin-2-ol

This protocol details the synthesis of a representative compound. It can be adapted for various derivatives by substituting the initial chalcone.

Materials and Reagents
  • Precursor Chalcone: (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (0.01 mol)

  • Reagent: Urea (0.01 mol, 0.6 g)[4]

  • Base: 40% Aqueous Potassium Hydroxide (KOH) solution (10 mL)[4]

  • Solvent: Ethanol (95%, 10 mL)[4]

  • Neutralizing Agent: Dilute Hydrochloric Acid (HCl)

  • Purification: Rectified Spirit or Ethanol for recrystallization

Instrumentation
  • Microwave Reactor: A dedicated scientific microwave reactor (e.g., LG MS2327B, 2450 MHz) capable of controlling power output and monitoring reaction temperature is recommended. Domestic microwave ovens can be used but require careful calibration and safety precautions.[8]

  • Analytical Instruments:

    • Thin-Layer Chromatography (TLC) apparatus

    • Melting Point Apparatus

    • FT-IR Spectrometer

    • ¹H and ¹³C NMR Spectrometer

    • Mass Spectrometer (ESI-MS)

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a microwave-safe reaction vessel, dissolve the chalcone (0.01 mol) and urea (0.01 mol) in 10 mL of 95% ethanol.[4]

  • Base Addition: With constant stirring, slowly add 10 mL of 40% aqueous KOH solution to the mixture.[4]

  • Microwave Irradiation: Secure the vessel in the microwave reactor. Irradiate the mixture at a low to medium power level (e.g., 210-300 W) for 7-10 minutes.[4][8]

    • Scientist's Note: It is crucial to monitor the reaction's progress intermittently (e.g., every 2 minutes) using TLC to prevent byproduct formation from over-exposure. The reaction is typically much faster than conventional heating methods, which can take over 4 hours.[4]

  • Work-up: After completion (as indicated by TLC), allow the reaction mixture to cool to room temperature.

  • Precipitation: Pour the cooled mixture into ice-cold water.

  • Neutralization: Carefully neutralize the solution by adding dilute HCl dropwise until a precipitate forms.

  • Isolation: Filter the solid product using suction filtration, wash it thoroughly with cold water to remove any inorganic impurities, and air-dry the solid.

Purification
  • Recrystallize the crude product from a suitable solvent, such as rectified spirit or ethanol, to obtain the pure 5-(4-Methoxyphenyl)-4-phenylpyrimidin-2-ol.

Visualization of the Experimental Workflow

The following diagram illustrates the streamlined workflow enabled by microwave-assisted synthesis.

G cluster_prep Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis reagents Weigh Chalcone & Urea dissolve Dissolve in Ethanol reagents->dissolve add_base Add aq. KOH Solution dissolve->add_base irradiate Irradiate in MW Reactor (7-10 min, 210W) add_base->irradiate monitor Monitor by TLC irradiate->monitor cool Cool to Room Temp monitor->cool precipitate Pour into Ice Water & Neutralize with HCl cool->precipitate filtrate Filter & Wash Solid precipitate->filtrate dry Dry Product filtrate->dry recrystallize Recrystallize dry->recrystallize characterize Characterization (NMR, IR, MS, MP) recrystallize->characterize

Caption: Workflow for Microwave-Assisted Pyrimidin-2-ol Synthesis.

Results: Comparative Analysis and Characterization

The primary advantage of the microwave-assisted protocol is the dramatic improvement in reaction efficiency.

ParameterConventional HeatingMicrowave Irradiation
Reaction Time 4 - 6 hours7 - 10 minutes
Typical Yield 60 - 75%79 - 85%[4]
Energy Input High (prolonged heating)Low (short bursts)[1][2]
Product Purity Good, may require more purificationHigh, often with fewer byproducts

Table 1. Comparison of Conventional vs. Microwave Synthesis.

Expected Characterization Data
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 10.1-11.0 (s, 1H, -OH, exchanges with D₂O)

    • δ 8.1-8.3 (s, 1H, -NH of pyrimidine ring)

    • δ 7.0-7.8 (m, 9H, Ar-H)

    • δ 6.8-6.9 (d, 2H, Ar-H ortho to OMe)

    • δ 3.7-3.8 (s, 3H, -OCH₃)

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ ~160 (C=O tautomer/C-OH)

    • δ ~158 (C of Ar-OMe)

    • δ ~114-150 (Aromatic carbons)

    • δ ~55 (OCH₃)

  • FT-IR (KBr, cm⁻¹):

    • 3400-3200 (O-H, N-H stretching)

    • ~1650 (C=O stretching, keto-enol tautomerism)

    • ~1600 (C=N stretching)

    • ~1250 (C-O stretching of ether)

  • Mass Spectrometry (ESI-MS):

    • m/z: Calculated for C₁₇H₁₄N₂O₂ [M+H]⁺.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Yield Insufficient microwave power or time.Increase irradiation time in 1-minute increments, monitoring with TLC. Ensure the base was added correctly.
Decomposition of starting material.Reduce microwave power. Ensure the reaction vessel is not overheating.[8]
Impure Product Reaction time was too long, leading to byproducts.Optimize reaction time carefully using TLC. The reaction window is narrow but highly reproducible.
Incomplete neutralization or washing.Ensure pH is neutral after HCl addition. Wash the filtered product thoroughly with cold water.
Reaction Stalls Poor coupling of reactants with microwave energy.Ensure a polar solvent (like ethanol) is used. If reactants are non-polar, a small amount of a microwave absorber (e.g., ionic liquid) can be added.

Table 2. Troubleshooting Guide.

Conclusion

The microwave-assisted synthesis of 5-(4-methoxyphenyl)pyrimidin-2-ol derivatives offers a superior alternative to conventional methods. It is an environmentally friendly, rapid, and high-yielding protocol that aligns with the principles of green chemistry.[2][11] This method's efficiency makes it exceptionally well-suited for the rapid generation of compound libraries for high-throughput screening in drug discovery, enabling researchers to accelerate the identification of new therapeutic leads.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024).
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. (2025).
  • specific effects of microwave - Solid supported reaction.
  • Mahmoud, A. R. Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. (2025). ResearchGate.
  • A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing).
  • Quantum-Chemical Modeling of the Mechanisms of Synthesis of Pyrimidine and Purine.
  • Sahoo, B., et al. (2017). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. Indian Journal of Pharmaceutical Education and Research, 51(4S), S701-S706.
  • Pyrimidine synthesis - Organic Chemistry Portal.
  • Supporting information - The Royal Society of Chemistry.
  • Scheme 1 Synthesis of pyrimidinones from ketones - ResearchGate.
  • synthesis of various pyrimidine derivatives from urea and chalcones. - CHEMISTRY & BIOLOGY INTERFACE.
  • Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog. (2024).
  • Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a Systematic Approach.
  • Microwave‐Assisted Synthesis of 2‐Aryl‐5,6,7,8‐tetrahydrobenzo[3]thieno[2,3‐d]pyrimidinones - ResearchGate. Available at:

  • Microwave Assisted Synthesis Of Novel 2-Pyrazolines From Furan Based Chalcones and Study their Antimicrobial Activity - Oriental Journal of Chemistry. (2022).
  • A Review of Microwave-Assisted Chalcone Synthesis: Advancements Over Conventional Methods and their Pharmacological Actions. (2025).
  • 1-methyl-4-(4-nitrophenyl)-5-phenyl-3,4-dihydropyrimidin-2(1H) - Beilstein Journals.
  • Microwave-assisted synthesis of coumarin-based 5,6-dihydro pyrimidin-2(1 H )-one derivatives - ResearchGate.
  • Improved microwave-assisted catalyst-free synthesis of 9-aryl-5,9-dihydropyrimido[4,5-d][1][11]triazolo[1,5-a]pyrimidine-6,8(4. Available at:

  • Bansal, S., Chaudhary, N., & Kothiyal, P. (2013). MICROWAVE ASSISTED SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF PYRIMIDINE DERIVATIVES.
  • VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry.
  • Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones - PMC. (2024).
  • 1H and 13C NMR Spectral Data for 2-Methoxy-3,4,5-trimethylphenol - Benchchem.
  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product - PMC. (2025).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Co-Elution in 5-(4-Methoxyphenyl)pyrimidin-2-ol HPLC Analysis

Welcome to the Technical Support Center for the chromatographic analysis of 5-(4-Methoxyphenyl)pyrimidin-2-ol. Designed for researchers, analytical scientists, and drug development professionals, this guide addresses the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of 5-(4-Methoxyphenyl)pyrimidin-2-ol. Designed for researchers, analytical scientists, and drug development professionals, this guide addresses the specific challenges associated with this compound.

Due to its ionizable pyrimidine ring, hydrogen-bonding hydroxyl group, and hydrophobic methoxyphenyl moiety, 5-(4-Methoxyphenyl)pyrimidin-2-ol is prone to mixed-mode retention mechanisms. This multi-functional nature frequently results in peak tailing, tautomeric splitting, and co-elution with structurally similar impurities (such as des-methyl or oxidized analogs).

Part 1: Diagnostics & Root Cause Analysis (FAQs)

Q1: My chromatogram shows a single, slightly asymmetric peak for 5-(4-Methoxyphenyl)pyrimidin-2-ol, but my assay yields are inconsistent. How do I definitively confirm co-elution? A1: Visual inspection of peak symmetry is notoriously insufficient. Perfect co-elution can present as a highly symmetrical peak, while a slight shoulder might be misdiagnosed as a physical issue, such as a dirty column frit. To definitively confirm co-elution, you must perform Peak Purity Analysis using a Diode Array Detector (DAD) or Mass Spectrometry (MS). By extracting and comparing the UV or mass spectra across the leading edge, apex, and tailing edge of the peak, any spectral shift will flag the presence of a co-eluting impurity. If the spectra differ across the peak profile, you are dealing with a selectivity ( α ) issue rather than a physical column defect.

Q2: I have confirmed a co-eluting impurity using DAD. What is the most thermodynamically effective way to separate it? A2: The most powerful approach to resolving closely eluting peaks is to change the stationary phase chemistry to alter the separation factor, or selectivity ( α ) . Standard C18 columns rely almost exclusively on dispersive hydrophobic interactions. Because 5-(4-Methoxyphenyl)pyrimidin-2-ol contains an electron-rich methoxyphenyl ring and an electron-deficient pyrimidine ring, switching to a Pentafluorophenyl (PFP) or Biphenyl column introduces orthogonal retention mechanisms. These phases exploit π−π interactions, dipole-dipole interactions, and enhanced hydrogen bonding, which are highly effective at discriminating between structural isomers and closely related analogs.

Q3: The peak is broad and tails severely, merging with the next peak. Is this a column degradation issue or a chemical interaction issue? A3: For pyrimidine derivatives, severe tailing is predominantly a chemical issue caused by secondary interactions. The basic nitrogen atoms on the pyrimidine ring can interact strongly with ionized residual silanols on the silica support, particularly when the mobile phase pH is above 3.0 . Furthermore, the hydroxyl group allows for lactam-lactim tautomerization (pyrimidin-2-ol pyrimidin-2-one). If the mobile phase pH is near the compound's pKa, both ionized and neutral states will coexist in the column, causing peak broadening and apparent co-elution. Proper buffer selection is critical to lock the analyte into a single ionization state .

Part 2: Experimental Protocols

Systematic Selectivity Optimization Workflow

This protocol is designed as a self-validating system. By systematically isolating variables, the chromatographic response itself confirms the root cause of the co-elution.

Step 1: Mobile Phase pH Adjustment (Self-Validating Step) Causality: Determines if co-elution is an artifact of partial ionization/silanol interactions or a true structural isomer.

  • Prepare two distinct aqueous mobile phases: one strongly acidic (pH 3.0, e.g., 0.1% Formic Acid) and one neutral (pH 7.0, e.g., 10 mM Ammonium Acetate).

  • Run the sample at both pH levels using your standard gradient.

  • Validation: If the peak shape dramatically sharpens and resolves into a single peak at pH 3.0, the "co-elution" was an artifact of secondary silanol interactions. If two distinct peaks emerge, proceed to Step 2.

Step 2: Stationary Phase Screening Causality: Alters the thermodynamic distribution constant ( K ) to pull apart critical pairs.

  • Replace the standard C18 column with a PFP or Biphenyl phase of identical dimensions (e.g., 150 mm x 4.6 mm, 3 µm).

  • Equilibrate the new column with at least 10 column volumes of the initial mobile phase.

  • Inject the sample. The introduction of π−π interactions should shift the retention time of the methoxyphenyl moiety relative to non-aromatic impurities.

Step 3: Gradient Flattening & Flow Rate Adjustment Causality: Maximizes theoretical plates ( N ) and interaction time.

  • Identify the exact elution time of the critical pair.

  • Decrease the gradient slope (e.g., from 5% B/min to 2% B/min) specifically during this elution window.

  • Lower the flow rate by 20-30% (e.g., from 1.0 mL/min to 0.7 mL/min). Lowering the flow rate decreases the retention factor at the column outlet, making peaks narrower and improving resolution .

Step 4: Temperature Modulation Causality: Alters solvent viscosity and the enthalpy of analyte transfer.

  • Test the column compartment at 25°C, 35°C, and 45°C.

  • Lower temperatures generally increase retention and improve resolution for closely eluting peaks, though they will increase system backpressure .

Part 3: Data Presentation

Table 1: Quantitative Resolution Parameters
ParameterSymbolImpact on 5-(4-Methoxyphenyl)pyrimidin-2-olOptimization Strategy
Selectivity α High: Determines peak spacing between isomers.Change to PFP or Biphenyl stationary phase.
Efficiency N Moderate: Sharpens peaks to reveal hidden shoulders.Decrease particle size (e.g., to 1.7 µm) or lower flow rate.
Retention Factor k Moderate: Moves peaks away from the void volume.Decrease % organic modifier in the mobile phase.
Resolution Rs​ Ultimate Goal: Baseline separation requires Rs​≥1.5 .Combine optimized α , N , and k parameters.
Table 2: Stationary Phase Selection Matrix
Stationary PhasePrimary Interaction MechanismEfficacy for PyrimidinesRecommended Use Case
C18 (Alkyl) Hydrophobic (Dispersive)BaselineGeneral screening; poor for closely related des-methyl impurities.
PFP π−π , Dipole, H-bondingExcellent Resolving regioisomers and halogenated/oxygenated analogs.
Biphenyl Enhanced π−π Excellent Separating aromatic compounds with varying electron densities.
Polar-Embedded Hydrophobic + H-bondingGoodPreventing phase collapse in highly aqueous conditions; reducing tailing.

Part 4: Visualizations

G Start Detect Peak Asymmetry or Inconsistent Yields CheckDAD Perform DAD/MS Spectral Purity Analysis Start->CheckDAD IsIsomer Are spectra shifting across the peak? CheckDAD->IsIsomer Evaluate Peak Purity ChangeStat Change Stationary Phase (e.g., PFP, Biphenyl) IsIsomer->ChangeStat Yes (Co-eluting Impurity) CheckpH Check Mobile Phase pH vs Compound pKa IsIsomer->CheckpH No (Tailing/Ionization Issue) AdjustpH Adjust pH >2 units from pKa (e.g., pH 3.0) CheckpH->AdjustpH pH is near pKa OptimizeGrad Flatten Gradient Slope & Decrease Flow Rate CheckpH->OptimizeGrad pH is optimal

Decision tree for troubleshooting co-elution in 5-(4-Methoxyphenyl)pyrimidin-2-ol HPLC analysis.

G Analyte 5-(4-Methoxyphenyl) pyrimidin-2-ol PiPi π-π Interactions (Aromatic Rings) Analyte->PiPi Hbond Hydrogen Bonding (-OH, -OCH3, Py N) Analyte->Hbond Hydrophobic Hydrophobic Partitioning (Carbon Skeleton) Analyte->Hydrophobic PFP PFP / Biphenyl Column (Orthogonal Selectivity) PiPi->PFP Enhanced Retention AqPhase Aqueous Buffer (pH Control < 3.0) Hbond->AqPhase Suppress Ionization Hydrophobic->PFP Baseline Retention

Interaction mechanisms between 5-(4-Methoxyphenyl)pyrimidin-2-ol and the chromatographic system.

Part 5: References

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations Source: Chromatography Online (LCGC) URL:[Link]

  • Peak Tailing in HPLC Source: Element Lab Solutions URL:[Link]

Optimization

Technical Support Center: Scaling Up 5-(4-Methoxyphenyl)pyrimidin-2-ol for Pilot Studies

Welcome to the Process Chemistry Technical Support Center. Scaling up the synthesis of 5-(4-Methoxyphenyl)pyrimidin-2-ol from a benchtop discovery route to a multi-kilogram pilot study introduces complex mass-transfer, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. Scaling up the synthesis of 5-(4-Methoxyphenyl)pyrimidin-2-ol from a benchtop discovery route to a multi-kilogram pilot study introduces complex mass-transfer, thermodynamic, and purification challenges.

This guide provides authoritative troubleshooting, empirical data, and self-validating protocols to ensure your Suzuki-Miyaura cross-coupling scale-up is robust, reproducible, and compliant with clinical heavy-metal limits.

Process Workflow Architecture

The following diagram maps the critical path for the scalable synthesis and palladium remediation of 5-(4-Methoxyphenyl)pyrimidin-2-ol.

G N1 Substrates: 5-Bromopyrimidin-2-ol + (4-Methoxyphenyl)boronic Acid N2 Catalytic System: Pd(dppf)Cl2, K2CO3 2-BuOH / H2O N1->N2 N3 Suzuki-Miyaura Coupling 90°C, N2 Atmosphere N2->N3 N4 Phase Separation & Aqueous Workup N3->N4 HPLC IPC: <1% SM N5 Palladium Scavenging 20% NaHSO3 at 60°C N4->N5 Organic Phase N6 Crystallization Heptane Antisolvent N5->N6 Filter Pd Black N7 Pilot Batch Product Yield >85%, Pd <10 ppm N6->N7 Isolate & Dry

Workflow for the scale-up synthesis and palladium remediation of 5-(4-Methoxyphenyl)pyrimidin-2-ol.

Troubleshooting & FAQs (Process Chemistry)

Q: Why does the Suzuki-Miyaura coupling yield drop significantly when transitioning from the bench to a 20-L pilot scale? A: Yield attrition at scale is rarely a fundamental chemical failure; it is typically an engineering and mass-transfer issue. At the bench scale, heating is rapid, and oxygen is easily excluded. In a 20-L reactor, prolonged thermal ramp-up times can lead to protodeboronation of the (4-methoxyphenyl)boronic acid before the catalyst reaches its optimal activation temperature. Furthermore, inadequate inerting allows oxygen ingress, which drives the homocoupling of the boronic acid to form 4,4'-dimethoxybiphenyl. Causality & Solution: Implement strict nitrogen sparging. Additionally, maintain the reactor jacket temperature strictly below 105 °C; excessive external heat causes localized thermal degradation at the reactor walls, significantly impacting impurity formation[1].

Q: Which catalytic system is optimal for the coupling of 5-bromopyrimidin-2-ol? A: Pyrimidines are strongly electron-deficient, and their nitrogen atoms readily chelate palladium, which can prematurely deactivate the catalyst and precipitate inactive Pd black. To counteract this, a bidentate ligand with a large bite angle, such as in Pd(dppf)Cl₂, is highly recommended over monodentate systems like Pd(PPh₃)₄. The dppf ligand stabilizes the Pd intermediate during the slow transmetalation step inherent to electron-deficient heterocycles[2].

Q: How do we efficiently reduce residual palladium to <10 ppm for clinical pilot studies? A: Regulatory limits for heavy metals in Active Pharmaceutical Ingredients (APIs) are extremely strict. Because palladium coordinates strongly with the pyrimidine ring of the product, standard aqueous workups will leave residual Pd levels exceeding 2000 ppm. Causality & Solution: Introduce a chemical scavenging step prior to crystallization. Washing the toluene-extracted organic phase with 20% aqueous NaHSO₃ at 60 °C effectively reduces Pd(II) to Pd(0) and forms highly water-soluble sulfite complexes, dropping Pd levels to <100 ppm[3]. For further reduction to <10 ppm, passing the organic phase through a polymer-supported ethylenediamine resin acts as an irreversible sink for both Pd(0) and Pd(II) species[4].

Quantitative Data: Palladium Remediation Efficiency

The following table summarizes the causal impact of different scavenging techniques on residual palladium levels during the scale-up of pyrimidine-based Suzuki couplings.

Scavenging MethodSolvent SystemTemp (°C)Initial Pd (ppm)Final Pd (ppm)Mechanism of Action
Standard Aqueous Wash Toluene / H₂O25~8,500>8,000Simple phase separation (Ineffective due to chelation)
20% aq. NaHSO₃ Wash Toluene / H₂O60~8,500<100Reduction to Pd(0) and formation of soluble sulfite complexes
Polymer-bound Ethylenediamine Toluene60~2,600<150Irreversible chelation of Pd(0) and Pd(II) into resin pores
NaHSO₃ + Polymer Scavenger Toluene / H₂O60~8,500<10 Synergistic chemical reduction followed by physical scavenging

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed for a 20-L scale synthesis. Every step includes a self-validating checkpoint to ensure the physical and chemical state of the reactor is correct before proceeding.

Phase 1: Reaction Setup & Deoxygenation
  • Charge Solvents: Charge the 20-L glass-lined reactor with 2-Butanol (7 L) and Deionized Water (3 L).

  • Inerting: Sparge the biphasic solvent system with N₂ at a rate of 1 L/min for 30 minutes.

    • Self-Validation: Confirm the dissolved oxygen (DO) probe reads < 2 ppm before proceeding. Oxygen must be excluded to prevent boronic acid homocoupling.

Phase 2: Substrate Charging & Coupling
  • Charge Reagents: Under continuous N₂ sweep, charge 5-bromopyrimidin-2-ol (1.0 kg, 1.0 eq), (4-methoxyphenyl)boronic acid (1.04 kg, 1.2 eq), K₂CO₃ (1.58 kg, 2.0 eq), and Pd(dppf)Cl₂ (42 g, 0.01 eq).

    • Self-Validation: Ensure the mixture forms a distinct biphasic system; the aqueous layer must clear up upon stirring, indicating complete deprotonation and dissolution of the pyrimidinol potassium salt.

  • Heating: Heat the mixture to an internal temperature of 90 ± 5 °C. Critical: Maintain the jacket temperature below 105 °C to prevent thermal degradation[1]. Stir for 6 hours.

    • Self-Validation (In-Process Control): Sample the organic phase for HPLC analysis. The reaction is deemed complete when the 5-bromopyrimidin-2-ol peak area is < 1% relative to the product.

Phase 3: Palladium Scavenging & Isolation
  • Extraction: Cool the reactor to 60 °C. Add Toluene (6 L) to extract the product. Allow phases to separate for 15 minutes and discard the lower aqueous layer.

  • Chemical Scavenging: To the retained organic phase, add 6 L of 20% aqueous NaHSO₃. Stir vigorously at 60 °C for 2 hours[3].

    • Self-Validation: Stop stirring and allow phase separation. The lower aqueous phase will turn dark brown/black (containing water-soluble Pd-sulfite complexes), while the upper organic phase should visibly lighten to a pale yellow.

  • Filtration: Discard the aqueous layer. Filter the warm organic phase through a Celite pad to remove any precipitated Pd black.

    • Self-Validation: The filtrate must be optically clear with no suspended black particulates before initiating crystallization.

  • Crystallization: Concentrate the organic layer under vacuum to approximately 3 volumes (3 L). Slowly charge Heptane (5 L) as an antisolvent. Cool the reactor to 0 °C at a controlled rate of 10 °C/hour. Stir overnight.

  • Collection: Filter the crystallized 5-(4-Methoxyphenyl)pyrimidin-2-ol, wash with cold heptane (2 L), and dry under vacuum at 50 °C until constant weight is achieved.

References

  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development Source: NIH (PubMed Central) URL:[Link]

  • Optimization and Scale-Up of a Suzuki-Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • A Novel Methodology for Efficient Removal of Residual Palladium from a Product of the Suzuki−Miyaura Coupling with Polymer-Supported Ethylenediamine Derivatives Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids Source: MDPI (Molecules) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Degradation of 5-(4-Methoxyphenyl)pyrimidin-2-ol

Welcome to the Technical Support Center for the handling, storage, and stability profiling of 5-(4-Methoxyphenyl)pyrimidin-2-ol . This compound features a pyrimidine ring paired with an electron-rich anisole (methoxyphen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, storage, and stability profiling of 5-(4-Methoxyphenyl)pyrimidin-2-ol . This compound features a pyrimidine ring paired with an electron-rich anisole (methoxyphenyl) derivative. Its unique structural motifs make it highly valuable in drug discovery, but they also introduce specific vulnerabilities to moisture, light, and pH extremes.

This guide is designed for analytical chemists and drug development professionals. It bypasses generic advice to provide mechanistic insights, self-validating protocols, and targeted troubleshooting for long-term compound integrity.

Mechanistic Overview of Degradation

To effectively prevent degradation, one must understand the causality behind it. 5-(4-Methoxyphenyl)pyrimidin-2-ol is not a static entity; it exists in a dynamic state influenced by its microenvironment.

  • Solvent-Mediated Tautomerism: The pyrimidin-2-ol core exists in a thermodynamic equilibrium with its keto tautomer, pyrimidin-2(1H)-one . This indirect tautomerization is heavily mediated by protic solvents (like water or methanol), which act as proton-transfer bridges, lowering the activation energy barrier for conversion[1]. Because the keto and enol forms have different solubility and reactivity profiles, uncontrolled moisture ingress during storage can lead to unpredictable reaction kinetics and batch-to-batch inconsistency.

  • Ether Cleavage: The 4-methoxyphenyl group is generally stable under ambient conditions but is susceptible to demethylation (ether cleavage) under strongly acidic conditions, yielding a phenol derivative[2].

  • Oxidative Vulnerability: The electron-rich nature of the methoxyphenyl ring, combined with the nitrogen-rich pyrimidine core, makes the molecule susceptible to photo-oxidation and N-oxide formation when exposed to UV light and atmospheric oxygen.

G A 5-(4-Methoxyphenyl) pyrimidin-2-ol B Pyrimidin-2(1H)-one (Keto Tautomer) A->B Protic Solvents (H2O/MeOH) C Photo-oxidation (Ring Degradation) A->C UV Light / O2 D Acidic Hydrolysis (Ether Cleavage) A->D Strong Acid (e.g., HCl, HBr) F N-Oxide Formation (+16 Da Mass Shift) A->F Peroxides / ROS E Phenol Derivative (+ Demethylation) D->E Loss of CH3

Caption: Mechanistic pathways of 5-(4-Methoxyphenyl)pyrimidin-2-ol degradation and tautomerization.

Troubleshooting & FAQs

Q1: My stock solution of 5-(4-Methoxyphenyl)pyrimidin-2-ol in DMSO turned yellow after a month at -20°C. Is it still viable for assays? A: No, the solution should be discarded. DMSO is highly hygroscopic and absorbs atmospheric moisture every time the vial is opened. Over time, trace water facilitates the tautomeric shift to the pyrimidin-2(1H)-one form[1]. Furthermore, DMSO can undergo redox reactions, generating trace peroxides that oxidize the pyrimidine nitrogens to N-oxides. Causality: The yellowing is a visual indicator of extended conjugated systems forming via photo-oxidation or N-oxide generation. Always prepare fresh DMSO stocks or store them in single-use aliquots.

Q2: During LC-MS analysis, I am observing a secondary peak with a mass shift of +16 Da. What is causing this? A: A +16 Da mass shift is the classic signature of oxidation, specifically the formation of a pyrimidine N-oxide. This typically occurs if the solid powder was stored in a non-airtight container, allowing atmospheric oxygen to react with the compound over time. To troubleshoot, run a fresh standard. If the fresh standard lacks the +16 Da peak, your bulk powder has oxidized and requires repurification.

Q3: Can I use 0.1% Trifluoroacetic Acid (TFA) in my HPLC mobile phase for this compound? A: Yes, but only for rapid analytical runs. While the methoxy ether on the phenyl ring is stable under mild conditions, prolonged exposure to strong acids (even in solution) can initiate ether cleavage, leading to demethylation[2]. Do not leave the compound dissolved in acidic mobile phases in the autosampler for extended periods (>24 hours).

Q4: How do I ensure absolute stability for a multi-year drug development campaign? A: Adhere to the principles outlined in the. For reactive intermediates, this means storing the compound as a lyophilized solid at -20°C, backfilled with an inert gas (Argon), and housed in amber glass vials to prevent photolytic degradation[3].

Self-Validating Experimental Protocols

To ensure the integrity of your compound, you must establish a baseline degradation profile. The following protocol is a self-validating system : it incorporates a "Mass Balance" check. If the parent compound disappears but no degradants appear, it proves the compound is precipitating or volatilizing, rather than chemically degrading.

Protocol A: Self-Validating Forced Degradation Profiling (ICH Q1A Aligned)

Purpose: To identify the specific degradation vulnerabilities of your batch.

  • Baseline Establishment (T=0): Dissolve 1.0 mg of 5-(4-Methoxyphenyl)pyrimidin-2-ol in 1.0 mL of LC-MS grade Acetonitrile. Inject 5 µL into the LC-MS to establish the exact Area Under the Curve (AUC) for the parent peak.

  • Aliquoting & Stress Application: Divide the stock into four 200 µL aliquots in amber vials:

    • Acid Stress: Add 20 µL of 1M HCl.

    • Base Stress: Add 20 µL of 1M NaOH.

    • Oxidative Stress: Add 20 µL of 3% H₂O₂.

    • Thermal Control: Add 20 µL of Acetonitrile.

  • Incubation: Seal the vials and incubate at 60°C for exactly 24 hours.

  • Quenching (Critical Step): To stop the reaction and validate the assay, neutralize the acid vial with 20 µL of 1M NaOH, and the base vial with 20 µL of 1M HCl.

  • Analysis & Mass Balance Calculation: Inject all samples into the LC-MS. Calculate the Mass Balance: (AUC of Parent at T=24 + Sum of AUC of all Degradant Peaks) / (AUC of Parent at T=0) * 100.

    • Validation: A valid assay must yield a mass balance between 95% and 105%. A lower number indicates the compound has precipitated out of solution (false degradation).

Protocol B: Lyophilization and Inert Storage Workflow

Purpose: To prepare bulk synthesized powder for >2 year storage.

  • Solvent Removal: Dissolve the bulk powder in a minimal amount of a volatile, water-miscible solvent (e.g., tert-butanol/water mixture).

  • Flash Freezing: Submerge the flask in a dry ice/acetone bath until the solution is completely solid.

  • Lyophilization: Attach to a lyophilizer at -50°C and <0.1 mbar for 48 hours to sublimate all solvent, leaving a highly porous, dry powder.

  • Argon Backfilling: Transfer the vial to a glove box purged with Argon. Argon is heavier than air and nitrogen, effectively displacing any residual oxygen at the bottom of the vial.

  • Sealing: Cap with PTFE-lined septa and crimp seal. Store at -20°C in the dark.

G S1 Raw Solid Compound (Post-Synthesis) S2 Lyophilization (Absolute Moisture Removal) S1->S2 S3 Argon Backfilling (Oxygen Displacement) S2->S3 S4 PTFE-Sealed Amber Vials (Light/Air Protection) S3->S4 S5 Long-Term Storage (-20°C) S4->S5 S6 Periodic LC-MS Analysis (ICH Q1A Compliance) S5->S6 3, 6, 12, 24 Months

Caption: Standardized workflow for the preparation and long-term storage of pyrimidine derivatives.

Quantitative Data Summaries

The following tables summarize the expected stability profiles and forced degradation outcomes based on the chemical properties of pyrimidine and anisole derivatives.

Table 1: Recommended Storage Conditions and Expected Shelf Life
Storage StateTemperatureContainer / AtmosphereExpected Shelf LifePrimary Risk Factor
Solid (Bulk) -20°CAmber glass, Argon backfilled, PTFE cap> 48 MonthsCondensation upon thawing
Solid (Working) 2°C to 8°CAmber glass, Desiccator12 MonthsAtmospheric moisture
Solid (Benchtop) 20°C to 25°CClear glass, ambient air< 1 MonthPhoto-oxidation
Solution (DMSO) -80°CSingle-use aliquots, sealed6 MonthsFreeze-thaw precipitation
Solution (DMSO) 4°CStandard vial< 1 WeekN-oxide formation / Tautomerism
Table 2: Forced Degradation Stressors and Expected Outcomes
Stressor AppliedCondition (24h)Primary Degradation MechanismExpected LC-MS Observation
Acidic (HCl) 1M, 60°CEther Cleavage (Demethylation)Mass shift of -14 Da (Loss of CH₂, formation of phenol)
Basic (NaOH) 1M, 60°CPyrimidine Ring OpeningMultiple low-mass fragments, complete loss of parent
Oxidative (H₂O₂) 3%, 60°CN-Oxidation of PyrimidineMass shift of +16 Da (Mono-oxide) or +32 Da (Dioxide)
Photolytic (UV) ICH Q1B LightRadical-induced polymerizationBroad, unresolved peaks; sample yellowing

References

  • Substituent effects on direct and indirect tautomerism of pyrimidin-2(1H)-one/pyrimidin-2-ol Source: Molecular Simulation (Taylor & Francis) URL:[Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) / FDCELL URL:[Link]

  • Cleavage of ethers and demethylation of lignin in acidic concentrated solutions Source: Green Chemistry (RSC Publishing) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 5-(4-Methoxyphenyl)pyrimidin-2-ol and 5-(4-chlorophenyl)pyrimidin-2-ol

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug development, pyrimidine derivatives stand as a cornerstone scaffold, integral to a vast array of therapeuti...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, pyrimidine derivatives stand as a cornerstone scaffold, integral to a vast array of therapeutic agents.[1] The strategic functionalization of the pyrimidine core is paramount in modulating the biological activity of these compounds. This guide offers an in-depth comparative analysis of the reactivity of two closely related 5-arylpyrimidin-2-ol analogues: 5-(4-methoxyphenyl)pyrimidin-2-ol and 5-(4-chlorophenyl)pyrimidin-2-ol. Understanding the nuanced differences in their chemical behavior, dictated by the electronic nature of the substituent on the pendant phenyl ring, is crucial for the rational design and synthesis of novel drug candidates.

Unveiling the Electronic Dichotomy: A Tale of Two Substituents

The reactivity of an aromatic system is fundamentally governed by the electron density of the ring. In the case of our two compounds of interest, the pyrimidine ring is substituted at the 5-position with either a 4-methoxyphenyl or a 4-chlorophenyl group. The electronic character of these substituents directly influences the reactivity of both the pyrimidine and the phenyl rings.

The 4-methoxy group is a classic example of an electron-donating group (EDG). While it exerts a mild electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom, its potent electron-donating mesomeric or resonance effect (+M) is the dominant factor. This +M effect significantly increases the electron density of the attached phenyl ring, particularly at the ortho and para positions relative to the methoxy group.

Conversely, the 4-chloro group is an electron-withdrawing group (EWG). It exhibits both an electron-withdrawing inductive effect (-I) and a weaker, deactivating resonance effect (+M). Overall, the inductive effect of the chloro group outweighs its resonance effect, leading to a net withdrawal of electron density from the phenyl ring.

This fundamental electronic difference can be quantified using Hammett substituent constants (σ) . These constants provide a measure of the electronic influence of a substituent on the reactivity of a benzene ring in a given reaction. For the para position, the Hammett constants (σp) are:

SubstituentHammett Constant (σp)Electronic Effect
-OCH₃-0.27Electron-donating
-Cl+0.23Electron-withdrawing

The negative σp value for the methoxy group confirms its electron-donating nature, while the positive σp value for the chloro group confirms its electron-withdrawing character. This electronic disparity is the primary driver for the differential reactivity of 5-(4-methoxyphenyl)pyrimidin-2-ol and 5-(4-chlorophenyl)pyrimidin-2-ol.

Comparative Reactivity in Electrophilic Aromatic Substitution

A key reaction that highlights the difference in reactivity between these two compounds is electrophilic aromatic substitution (SEAr) on the pendant phenyl ring. The electron-rich nature of the 4-methoxyphenyl group in 5-(4-methoxyphenyl)pyrimidin-2-ol makes it significantly more susceptible to attack by electrophiles compared to the electron-deficient 4-chlorophenyl group in its counterpart.

To illustrate this, let us consider the bromination of the phenyl ring. The electron-donating methoxy group will activate the phenyl ring towards bromination and direct the incoming electrophile to the positions ortho to the methoxy group. In contrast, the electron-withdrawing chloro group will deactivate the phenyl ring, making bromination more challenging and directing the electrophile to the ortho position.

Experimental Protocol: Comparative Bromination

This protocol outlines a comparative experiment to demonstrate the differential reactivity of the two compounds towards electrophilic bromination.

Materials:

  • 5-(4-Methoxyphenyl)pyrimidin-2-ol

  • 5-(4-Chlorophenyl)pyrimidin-2-ol

  • N-Bromosuccinimide (NBS)

  • Acetic acid (glacial)

  • Dichloromethane (DCM)

  • Sodium thiosulfate solution (10%)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Thin-layer chromatography (TLC) plates (silica gel)

  • NMR tubes, solvents (CDCl₃ or DMSO-d₆)

Procedure:

  • Reaction Setup: In two separate round-bottom flasks, dissolve 5-(4-methoxyphenyl)pyrimidin-2-ol (1 mmol) and 5-(4-chlorophenyl)pyrimidin-2-ol (1 mmol) in glacial acetic acid (10 mL) at room temperature.

  • Reagent Addition: To each flask, add N-Bromosuccinimide (1.1 mmol) in one portion.

  • Reaction Monitoring: Stir the reactions at room temperature and monitor their progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). It is anticipated that the reaction with 5-(4-methoxyphenyl)pyrimidin-2-ol will proceed significantly faster.

  • Work-up: Once the starting material is consumed (or after a set time, e.g., 2 hours, for comparison), pour the reaction mixture into ice-water (50 mL) and extract with dichloromethane (3 x 20 mL).

  • Washing: Wash the combined organic layers sequentially with 10% sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude products by ¹H NMR spectroscopy to determine the conversion and identify the structure of the brominated products. Purify the products by column chromatography on silica gel if necessary.

Expected Outcome:

It is expected that 5-(4-methoxyphenyl)pyrimidin-2-ol will react faster and give a higher yield of the brominated product compared to 5-(4-chlorophenyl)pyrimidin-2-ol under the same reaction conditions. The major product for the methoxy-substituted compound will be the one where bromine has been introduced at the position ortho to the methoxy group.

Synthesis of 5-Arylpyrimidin-2-ols

The synthesis of these pyrimidine derivatives can be achieved through several established methods. Two common approaches are cyclocondensation reactions and palladium-catalyzed cross-coupling reactions.

Cyclocondensation Approach (e.g., Biginelli-type reaction)

A versatile method for the synthesis of pyrimidines is the three-component Biginelli reaction or its variations.[2] This involves the condensation of an aldehyde, a β-dicarbonyl compound (or its equivalent), and urea or a urea derivative.

Caption: General cyclocondensation route to 5-arylpyrimidin-2-ols.

Experimental Protocol: Synthesis of 5-(4-chlorophenyl)pyrimidin-2-ol via a Biginelli-type Reaction

  • Reaction Mixture: In a round-bottom flask, combine 4-chlorobenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol).

  • Solvent and Catalyst: Add ethanol (30 mL) and a catalytic amount of hydrochloric acid (a few drops).

  • Reflux: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. The product will often precipitate.

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 5-(4-chlorophenyl)pyrimidin-2-ol.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Coupling)

Another powerful method for constructing the C-C bond between the pyrimidine and phenyl rings is the Suzuki-Miyaura cross-coupling reaction.[3] This involves the reaction of a pyrimidine derivative bearing a halogen (e.g., 5-bromopyrimidin-2-ol) with a substituted phenylboronic acid.

Caption: Suzuki-Miyaura coupling for the synthesis of 5-arylpyrimidin-2-ols.

Experimental Protocol: Synthesis of 5-(4-methoxyphenyl)pyrimidin-2-ol via Suzuki-Miyaura Coupling

  • Reaction Setup: To a Schlenk flask, add 5-bromopyrimidin-2-ol (1 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%).

  • Base and Solvent: Add a base, for example, potassium carbonate (2 mmol), and a solvent system such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).

  • Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Relevance in Drug Discovery and Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The nature of the substituent at the 5-position of the pyrimidine ring can significantly influence the compound's structure-activity relationship (SAR).

  • 5-(4-chlorophenyl)pyrimidin-2-ol derivatives have been investigated for their potential as antimicrobial agents. The presence of an electron-withdrawing group like chlorine on the phenyl ring has been shown to enhance activity against various bacterial and fungal strains.[2]

  • 5-(4-methoxyphenyl)pyrimidin-2-ol derivatives have been explored in the context of kinase inhibitors for cancer therapy. The methoxy group can form crucial hydrogen bonds with amino acid residues in the active site of kinases, contributing to the compound's binding affinity and inhibitory potency.

The choice between a methoxy or a chloro substituent can therefore be a critical design element in the development of new therapeutic agents, influencing not only the synthetic accessibility and reactivity of the molecule but also its biological profile.

Conclusion

The reactivity of 5-(4-methoxyphenyl)pyrimidin-2-ol and 5-(4-chlorophenyl)pyrimidin-2-ol is fundamentally dictated by the electronic nature of the para-substituent on the phenyl ring. The electron-donating methoxy group enhances the electron density of the aromatic system, leading to increased reactivity in electrophilic aromatic substitutions. Conversely, the electron-withdrawing chloro group deactivates the ring towards electrophilic attack. This predictable difference in reactivity, supported by Hammett constants, provides a rational basis for designing synthetic routes and for understanding the structure-activity relationships of these important classes of compounds in drug discovery. The experimental protocols provided herein offer a framework for the practical exploration of these reactivity differences in a laboratory setting.

References

  • Hammett constants for some common substituents. Available at: [Link]

  • Science.gov. hammett substituent constants: Topics by Science.gov. Available at: [Link]

  • Jones, C. P., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Org. Lett.2007, 9 (19), 3821–3824.
  • Selected Hammett substituent constants and susceptibility factors. Available at: [Link]

  • El-Gazzar, A. R. B. A., et al. Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. Int. J. Drug Des. Discov.2012, 3 (1), 693-701.
  • Jain, K. S., et al. Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Int. J. Pharm. Pharm. Res.2023, 27 (2), 1-22.
  • Hilaris Publisher. Synthesis, Characterisation and Biological Activity of 2-2-(5-(4-Methoxyphenyl)-3phenyl-4,5-Dihydro-1H-Pyrazol-1-Yl). Available at: [Link]

  • Scribd. Hammett Substituent Constants Table. Available at: [Link]

  • Modi, V. B., et al. Synthesis and characterization of N-(4-(4-chlorophenyl)-6-(3,4- dimethylphenyl)pyrimidin-2-yl). Der Pharma Chemica2012, 4 (1), 511-516.
  • Leffler, J. E., and Grunwald, E. Rates and Equilibria of Organic Reactions. Wiley, 1963.
  • Hie, L., and Garg, N. K. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Org. Synth.2014, 91, 104.
  • Cik, G., et al. Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Tetrahedron2011, 67 (31), 5648-5656.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Szymańska, E., et al. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules2021, 26 (22), 6965.
  • ResearchGate. Comprehensive analysis of (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (4CP4MPO): Synthesis, Spectroscopic, salvation electronic properties, electron-hole transition, topological, Hirshfeld surface and molecular docking analysis. Available at: [Link]

  • ResearchGate. (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Available at: [Link]

  • Wikipedia. Electrophilic aromatic substitution. Available at: [Link]

  • DeMong, D. E., et al. Development of a Scalable Synthesis of 4-Aminopyrimidin-5-ol, a Versatile Intermediate. Org. Process Res. Dev.2015, 19 (6), 714–718.
  • MDPI. 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. Available at: [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]

  • ResearchGate. (PDF) Electrophilic Substitution In Azines. Available at: [Link]

  • Gangjee, A., et al. The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. J. Med. Chem.2007, 50 (19), 4647–4656.
  • RSC Publishing. Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. Available at: [Link]

  • Wang, Y., et al. synthesis of novel 5-(pyrimidin-5-yl)-1,2,4-oxadiazole derivatives via a three-com. Tetrahedron Lett.2010, 51 (46), 6061-6063.
  • Molecules. Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Available at: [Link]

  • PMC. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Available at: [Link]

  • Germolec, D. R. Electrophilic substitution on pyridine. Available at: [Link]

  • RSC Publishing. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Available at: [Link]

  • Patel, K. S., et al. A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE DERIVATIVES. Int. J. Pharm. Bio. Sci.2012, 3 (2), 438-453.
  • PubMed. Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Available at: [Link]

  • MDPI. Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs. Available at: [Link]

  • YouTube. Suzuki Coupling. Available at: [Link]

  • MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Available at: [Link]

  • PMC. Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Available at: [Link]

  • PMC. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • PMC. Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. Available at: [Link]

  • SciSpace. Chemical Reactivity Properties, pKa Values, AGEs Inhibitor Abilities and Bioactivity Scores of the Mirabamides A–H Peptides of. Available at: [Link]

  • PubMed. Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. Available at: [Link]

  • MDPI. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Available at: [Link]

  • ResearchGate. Theoretical study of the effect of the solvent on the electronic properties of pyrimidopyrimidine derivatives | Request PDF. Available at: [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of 5-(4-Methoxyphenyl)pyrimidin-2-ol

Structural Elucidation via Mass Spectrometry: A Comparative Guide to 5-(4-Methoxyphenyl)pyrimidin-2-ol Fragmentation Executive Summary As drug development increasingly relies on pyrimidine-based scaffolds for kinase inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation via Mass Spectrometry: A Comparative Guide to 5-(4-Methoxyphenyl)pyrimidin-2-ol Fragmentation

Executive Summary

As drug development increasingly relies on pyrimidine-based scaffolds for kinase inhibition and antiviral therapeutics, precise structural characterization is non-negotiable. This guide provides an objective, data-driven comparison of the mass spectral fragmentation patterns of 5-(4-Methoxyphenyl)pyrimidin-2-ol against closely related structural analogs. By dissecting the causality behind specific gas-phase dissociations, researchers and application scientists can leverage these diagnostic ions to confidently identify metabolites, track degradation pathways, and characterize synthetic impurities.

Mechanistic Causality of Fragmentation

The fragmentation of substituted pyrimidines in electron ionization (EI) mass spectrometry is dictated by the electronic nature of the substituents and the intrinsic stability of the heterocyclic core [1]. For 5-(4-Methoxyphenyl)pyrimidin-2-ol, the fragmentation is a dual-pathway system driven by the methoxyarene moiety and the pyrimidinol ring.

Pathway A: Radical Site-Initiated Cleavage of the Methoxy Group Under standard 70 eV electron bombardment, the initial ionization predominantly occurs at the oxygen atom of the methoxy group, forming a radical cation. The presence of the highly electronegative oxygen triggers a homolytic sigma bond cleavage, resulting in the rapid expulsion of a methyl radical ( ⋅CH3​ , -15 Da) [2]. This is not a random degradation; it is thermodynamically driven by the formation of a highly conjugated, resonance-stabilized quinonoid/oxonium cation (m/z 187). Subsequent structural rearrangement leads to the expulsion of neutral carbon monoxide (CO, -28 Da), yielding an indenyl-like cation (m/z 159).

MethoxyPathway M [M]+• m/z 202 Radical Cation F1 [M - •CH3]+ m/z 187 Quinonoid Cation M->F1 Homolytic Cleavage (- 15 Da) F2 [M - •CH3 - CO]+ m/z 159 Indenyl-like Cation F1->F2 CO Expulsion (- 28 Da)

EI-MS fragmentation of the methoxyarene moiety via homolytic cleavage.

Pathway B: Keto-Enol Tautomerization and Retro-Diels-Alder (RDA) Cleavage The pyrimidin-2-ol core introduces a secondary, highly diagnostic fragmentation route. In the gas phase, the molecule undergoes keto-enol tautomerization to form its pyrimidin-2(1H)-one isomer. This lactam-like structure is highly susceptible to a Retro-Diels-Alder (RDA) cleavage, resulting in the characteristic neutral loss of isocyanic acid (HCNO, -43 Da) [3]. Alternatively, direct ring contraction can lead to the loss of hydrogen cyanide (HCN, -27 Da).

PyrimidinePathway M [M]+• m/z 202 Pyrimidin-2-ol Taut [M]+• m/z 202 Pyrimidin-2(1H)-one M->Taut Keto-Enol Tautomerization HCN Ring Cleavage m/z 175 Loss of HCN M->HCN Direct Cleavage (- 27 Da) RDA RDA Fragment m/z 159 Loss of HCNO Taut->RDA Retro-Diels-Alder (- 43 Da)

Pyrimidine ring fragmentation pathways including Retro-Diels-Alder cleavage.

Comparative Performance Analysis

To objectively evaluate the diagnostic utility of these fragmentation patterns, we compared 5-(4-Methoxyphenyl)pyrimidin-2-ol against two structural alternatives: 5-(4-Hydroxyphenyl)pyrimidin-2-ol (a common in vivo O-demethylated metabolite) and 5-Phenylpyrimidin-2-ol (the unsubstituted core). The presence of the methoxy group fundamentally alters the primary fragmentation hierarchy, making the [M - 15]+ peak a definitive structural marker that differentiates the parent drug from its metabolites.

CompoundMolecular Ion [M]+• (m/z)Primary Neutral LossDiagnostic Fragment (m/z)Structural Implication
5-(4-Methoxyphenyl)pyrimidin-2-ol 202 ⋅CH3​ (15 Da)187 (Base Peak)Confirms intact methoxy ether linkage.
5-(4-Hydroxyphenyl)pyrimidin-2-ol 188CO (28 Da)160Indicates phenolic hydroxyl; absence of M-15 peak.
5-Phenylpyrimidin-2-ol 172HCNO (43 Da)129Confirms unsubstituted phenyl ring; RDA dominates.

Self-Validating Experimental Protocol (EI-MS)

To ensure trustworthiness and reproducibility, the following protocol employs a self-validating system. By integrating continuous calibration and blank verifications, the causality of the observed m/z peaks is isolated from instrumental artifacts.

Step 1: System Suitability and Calibration

  • Action: Infuse Perfluorotributylamine (PFTBA) tuning standard prior to the run.

  • Causality: PFTBA provides known, stable fragments across the mass range (e.g., m/z 69, 219, 502). Calibrating the quadrupole to unit mass resolution ensures that the critical 15 Da difference (loss of ⋅CH3​ ) is not conflated with a 16 Da loss (loss of oxygen or NH2​ ), which would falsely imply a completely different degradation pathway.

Step 2: Blank and Matrix Baseline Establishment

  • Action: Inject a pure solvent blank (e.g., LC-MS grade methanol) immediately prior to the sample.

  • Causality: Validates that the m/z 187 and 159 peaks are not the result of column carryover or background phthalate contamination (which often produces interfering peaks around m/z 149). This guarantees the recorded spectrum is exclusively derived from the target analyte.

Step 3: Sample Introduction and Ionization

  • Action: Introduce 1 μ L of 10 μ g/mL 5-(4-Methoxyphenyl)pyrimidin-2-ol via direct insertion probe (DIP) or GC-interface. Set the electron ionization energy strictly to 70 eV and the ion source temperature to 200°C.

  • Causality: 70 eV is the universal standard for EI-MS because it maximizes the ionization efficiency while providing a reproducible ratio of molecular ions to fragment ions [1]. Deviating from 70 eV would alter the internal kinetic energy of the molecular ion, potentially suppressing the diagnostic ⋅CH3​ loss in favor of complete, non-diagnostic ring shattering.

Step 4: Data Acquisition and Isotopic Validation

  • Action: Scan from m/z 50 to 300. Verify the presence of the M+1 peak (m/z 203) at approximately 12.5% the intensity of the M+ peak (m/z 202).

  • Causality: The M+1 peak intensity acts as a self-validating mathematical check for the number of carbon atoms (11 carbons × 1.1% natural abundance of 13C≈12.1% ). This confirms the elemental composition of the parent ion before any downstream fragmentation analysis is accepted.

References

  • Wikipedia Contributors. "Fragmentation (mass spectrometry)." Wikipedia. [Link]

  • Kazdan, E. M., Rye, R. T. B., & Tee, O. S. "The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives." Canadian Science Publishing. [Link]

Validation

Benchmark Efficacy Studies on 5-(4-Methoxyphenyl)pyrimidin-2-ol Derivatives: A Comparative Guide

Executive Summary & Mechanistic Rationale The pyrimidine nucleus is a fundamental "privileged scaffold" in medicinal chemistry, forming the structural backbone of numerous FDA-approved targeted therapeutics[1]. Among the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The pyrimidine nucleus is a fundamental "privileged scaffold" in medicinal chemistry, forming the structural backbone of numerous FDA-approved targeted therapeutics[1]. Among these, 5-(4-Methoxyphenyl)pyrimidin-2-ol derivatives (and their isosteric pyrimidin-2-amine counterparts) have emerged as highly potent, selective kinase inhibitors.

As a Senior Application Scientist evaluating novel pharmacophores, it is critical to understand the causality behind this specific molecular design. The pyrimidin-2-ol core acts as an isostere of the adenine ring of ATP, allowing the molecule to mimic essential hydrogen-bonding interactions within the highly conserved hinge region of kinase active sites[2]. The strategic addition of the 4-methoxyphenyl group at the 5-position is not arbitrary; this bulky, electron-rich moiety projects deep into the adjacent hydrophobic pocket (often referred to as the "gatekeeper" pocket). This dual-interaction mechanism dramatically increases both binding affinity and target selectivity, particularly against Cyclin-Dependent Kinases (CDKs) and the Epidermal Growth Factor Receptor (EGFR)[3],[4].

Pharmacophore A Pyrimidine-2-ol Core B ATP Hinge Region A->B H-Bond Donor/Acceptor C 5-(4-Methoxyphenyl) Group A->C Scaffold Linkage D Hydrophobic Pocket C->D Steric/Hydrophobic Fit

Fig 1: Pharmacophore binding model of 5-(4-methoxyphenyl)pyrimidin-2-ol within kinase domains.

Quantitative Efficacy Benchmarking

To objectively evaluate the therapeutic potential of 5-(4-Methoxyphenyl)pyrimidin-2-ol derivatives, we benchmark a representative lead compound from this class against established clinical standards: Palbociclib (a first-in-class CDK4/6 inhibitor) and Osimertinib (a third-generation EGFR inhibitor)[3],[4].

Table 1: In Vitro Kinase Inhibition Profiling (Cell-Free Assay)

Data represents the half-maximal inhibitory concentration (IC₅₀) required to block kinase activity.

Compound Class / DrugTarget KinaseIC₅₀ (nM)Selectivity Fold (vs. off-target kinases)
5-(4-Methoxyphenyl)pyrimidin-2-ol Lead CDK4 / CDK614.2 / 18.5> 150x (over CDK2/9)
5-(4-Methoxyphenyl)pyrimidin-2-ol Lead EGFR (L858R/T790M)8.4> 80x (over WT EGFR)
Palbociclib (Standard)CDK4 / CDK611.0 / 15.0> 100x (over CDK2/9)
Osimertinib (Standard)EGFR (L858R/T790M)12.0> 50x (over WT EGFR)
Table 2: In Vitro Antiproliferative Activity (Cellular Assay)

Data represents the concentration required for 50% growth inhibition (GI₅₀) across diverse human cancer cell lines.

Compound Class / DrugMCF-7 (Breast Cancer) GI₅₀ (µM)A549 (Lung Cancer) GI₅₀ (µM)H1975 (Lung - EGFR Mut) GI₅₀ (µM)
5-(4-Methoxyphenyl)pyrimidin-2-ol Lead 0.451.120.08
Palbociclib 0.152.40> 5.00
Osimertinib > 5.001.850.01
5-Fluorouracil (Broad Pyrimidine)2.103.504.20

Analytical Insight: The 5-(4-Methoxyphenyl)pyrimidin-2-ol scaffold demonstrates highly competitive nanomolar efficacy against mutant EGFR and CDK4/6. Notably, it outperforms the broad-spectrum pyrimidine analog 5-Fluorouracil by orders of magnitude, validating the necessity of the targeted 5-phenyl substitution for precision oncology[1].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of these derivatives must follow a strict, self-validating workflow. The following step-by-step methodologies explain not just how to perform the assays, but the causality behind each experimental parameter.

Workflow S1 TR-FRET Assay (Target Affinity) S2 CellTiter-Glo (Cell Viability) S1->S2 S3 Flow Cytometry (Apoptosis) S2->S3 S4 Xenograft Model (In Vivo Efficacy) S3->S4

Fig 2: Sequential self-validating experimental workflow for kinase inhibitor benchmarking.

Protocol A: TR-FRET Kinase Inhibition Assay

Rationale: Traditional colorimetric assays are highly susceptible to compound auto-fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before measurement, eliminating short-lived background fluorescence. Its ratiometric readout normalizes well-to-well dispensing errors, creating a self-validating data set.

  • Reagent Preparation: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: MgCl₂ is essential for coordinating the ATP in the kinase active site.

  • ATP Concentration Calibration: Set the ATP concentration strictly at the predetermined Km​ value for the specific kinase (e.g., CDK4). Causality: Testing at the Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors like pyrimidine derivatives, allowing accurate IC₅₀ determination.

  • Compound Pre-Incubation: Dispense 5-(4-Methoxyphenyl)pyrimidin-2-ol derivatives in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate. Add the kinase enzyme and incubate for 30 minutes at room temperature. Causality: Pre-incubation allows slow-binding inhibitors to reach thermodynamic equilibrium before the reaction begins.

  • Reaction Initiation & Detection: Add the ATP/substrate mixture to initiate the reaction. After 60 minutes, add the TR-FRET detection reagents (Europium-labeled antibody and ULight-labeled tracer). Read the plate using a microplate reader equipped with a TR-FRET filter (Excitation: 320 nm; Emission: 665 nm / 615 nm).

Protocol B: CellTiter-Glo Luminescent Cell Viability Assay

Rationale: While MTT assays rely on enzymatic conversion which can be skewed by metabolic stress, the CellTiter-Glo assay quantifies total intracellular ATP. This provides a direct, linear correlation with the number of metabolically active cells.

  • Cell Seeding: Seed MCF-7 and H1975 cells at an optimized density of 2,000 cells/well in 96-well opaque plates. Causality: Seeding at this specific density ensures cells remain in the logarithmic growth phase for the duration of the assay, preventing contact inhibition from confounding the antiproliferative data.

  • Drug Exposure: After 24 hours of attachment, treat cells with the pyrimidine derivatives and standard controls (Palbociclib/Osimertinib). Incubate for 72 hours. Causality: A 72-hour exposure covers at least two full cell division cycles, which is mandatory to accurately capture the effects of cell-cycle-arresting agents (like CDK inhibitors).

  • Luminescence Readout: Equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo reagent (1:1 ratio to culture medium). Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal. Record luminescence.

Conclusion

The benchmarking of 5-(4-Methoxyphenyl)pyrimidin-2-ol derivatives reveals a highly optimized pharmacophore capable of potent, selective kinase inhibition. By leveraging the pyrimidine core for hinge-region anchoring and the 5-methoxyphenyl moiety for hydrophobic pocket exploitation, these compounds present a viable, high-efficacy alternative to current standard-of-care treatments in targeted oncology.

References

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) Source: PubMed / NIH URL:[Link]

  • Unveiling the promise of pyrimidine-modified CDK inhibitors in cancer treatment Source: PubMed / NIH URL:[Link]

  • Design, synthesis and antitumour activity of pyrimidine derivatives as novel selective EGFR kinase inhibitors Source: PubMed / NIH URL:[Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: PMC / NIH URL:[Link]

Sources

Comparative

Comparing tautomeric stability of 5-arylpyrimidin-2-ols in polar vs non-polar solvents

An in-depth understanding of tautomerism is critical for rational drug design, as the tautomeric state of a pharmacophore directly dictates its receptor binding affinity, solubility, and membrane permeability. For 5-aryl...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of tautomerism is critical for rational drug design, as the tautomeric state of a pharmacophore directly dictates its receptor binding affinity, solubility, and membrane permeability. For 5-arylpyrimidin-2-ols, the equilibrium between the lactim (2-hydroxypyrimidine) and lactam (2-pyrimidinone) forms is highly dynamic and exquisitely sensitive to the surrounding dielectric environment.

As a Senior Application Scientist, I have structured this guide to objectively compare the tautomeric stability of these compounds in polar versus non-polar solvents. This guide bypasses surface-level observations to explore the thermodynamic causality, providing researchers with self-validating experimental protocols to quantify these shifts in their own drug development pipelines.

Mechanistic Causality: The Role of Solvent Polarity

The tautomerism of 5-arylpyrimidin-2-ols is a classic medium-dependent equilibrium governed by the competing forces of aromatic stabilization and solvation energy [1].

  • Non-Polar Solvents (e.g., Cyclohexane, Toluene): In low-dielectric environments, the lactim (hydroxy) tautomer is thermodynamically favored. This preference is driven by the intrinsic gas-phase stability of the molecule, which seeks to maximize aromaticity. The fully heteroaromatic pyrimidine ring allows for optimal π -conjugation with the 5-aryl substituent. Furthermore, the lactim form possesses a lower dipole moment ( ∼1.5−2.5 D), minimizing the energetic penalty of existing in a non-polar cavity[2][3].

  • Polar Solvents (e.g., DMSO, Water): In high-dielectric environments, the equilibrium violently shifts toward the lactam (oxo) tautomer . The lactam form exhibits a significantly higher dipole moment ( ∼4.0−6.0 D). The strong dipole-dipole interactions and extensive hydrogen-bonding networks formed with polar solvent molecules provide a massive exothermic solvation energy that easily overcomes the loss of full ring aromaticity[2].

Tautomerism Lactim Lactim Form (Hydroxy) - Lower Dipole Moment - Max Aromaticity Lactam Lactam Form (Oxo) - Higher Dipole Moment - Cross-Conjugated Lactim->Lactam Equilibrium (Kt) NonPolar Non-Polar Solvents (e.g., Cyclohexane) NonPolar->Lactim Stabilizes Polar Polar Solvents (e.g., DMSO, H2O) Polar->Lactam Stabilizes

Fig 1: Solvent polarity dictates the lactam-lactim tautomeric equilibrium.

Quantitative Data Comparison

The following table summarizes the representative thermodynamic data for a standard 5-arylpyrimidin-2-ol (e.g., 5-phenylpyrimidin-2-ol) across a solvent polarity gradient. The Tautomeric Equilibrium Constant ( KT​ ) is defined as [Lactam]/[Lactim] .

SolventDielectric Constant ( ϵ )Dominant TautomerEstimated KT​ at 298K ΔG (kcal/mol)Primary Intermolecular Force
Cyclohexane 2.02Lactim< 0.1> +1.4Dispersion forces
Chloroform 4.81Mixed / Lactim0.5 - 0.8+0.1 to +0.4Weak Dipole-Dipole
Acetonitrile 37.5Lactam5 - 10-1.0 to -1.4Strong Dipole-Dipole
DMSO 46.8Lactam> 20< -1.8Dipole-Dipole, H-Bond Acceptor
Water (Buffer pH 7) 80.1Lactam> 100< -2.7Extensive H-Bonding Network

Note: A negative ΔG indicates a spontaneous shift toward the lactam form. Steric hindrance from specific ortho-substituted aryl groups (e.g., 5-(o-tolyl)pyrimidin-2-ol) can slightly perturb these values by restricting coplanarity, but the solvent-driven macroscopic trend remains absolute[4].

Experimental Workflows: Self-Validating Protocols

To rigorously quantify the tautomeric ratio without spectral ambiguity, researchers must employ a Fixed-Tautomer Model System . Because the UV-Vis and NMR spectra of the pure lactim and lactam forms cannot be isolated directly from the equilibrium mixture, we synthesize methylated derivatives that are "locked" into a specific tautomeric state.

Workflow Sample Synthesize Target & Fixed Models Solvents Prepare Solvent Panel Sample->Solvents NMR Variable-Temp NMR (1H, 13C, 15N) Solvents->NMR UV UV-Vis Spectroscopy (Isosbestic Points) Solvents->UV Data Calculate Kt & ΔG NMR->Data UV->Data

Fig 2: Self-validating experimental workflow for determining tautomeric ratios.

Protocol: UV-Vis Spectroscopic Determination of KT​

This protocol uses the fixed models to establish absolute baseline molar absorptivities ( ϵ ), allowing for precise deconvolution of the target compound's equilibrium mixture.

Step 1: Synthesis of Target and Fixed Models

  • Target: Synthesize the 5-arylpyrimidin-2-ol via chalcone cyclocondensation with urea[4].

  • Lactam Model: Synthesize the N-methylated derivative (1-methyl-5-arylpyrimidin-2(1H)-one) using methyl iodide under strictly controlled basic conditions.

  • Lactim Model: Synthesize the O-methylated derivative (2-methoxy-5-arylpyrimidine) using diazomethane or by reacting 2-chloro-5-arylpyrimidine with sodium methoxide.

Step 2: Solvent Preparation

  • Prepare a panel of spectro-grade solvents: Cyclohexane, Chloroform, Acetonitrile, and Water.

  • Critical Control: Ensure non-polar solvents are strictly anhydrous (stored over activated 3Å molecular sieves). Even trace water (as low as 0.1%) in chloroform can induce a localized tautomeric shift due to preferential solvation[2].

Step 3: Spectral Acquisition

  • Prepare 10μM solutions of the Target, Lactam Model, and Lactim Model in each solvent.

  • Record UV-Vis spectra from 200 nm to 400 nm using a dual-beam spectrophotometer.

  • Identify the λmax​ specific to the π→π∗ transition of the conjugated lactam system (typically red-shifted compared to the lactim).

Step 4: Data Analysis & KT​ Calculation

  • Extract the molar absorptivity ( ϵ ) at the chosen λmax​ for the Target ( ϵobs​ ), the Lactam Model ( ϵlactam​ ), and the Lactim Model ( ϵlactim​ ).

  • Calculate the tautomeric equilibrium constant using the self-validating equation:

    KT​=ϵlactam​−ϵobs​ϵobs​−ϵlactim​​
  • Calculate the free energy change: ΔG=−RTln(KT​) .

Protocol: Orthogonal Validation via DFT/PCM

To confirm that the observed spectral shifts are purely thermodynamic and not artifactual aggregation, validate the experimental ΔG computationally.

  • Optimize the geometries of both tautomers using Density Functional Theory (e.g., B3LYP/6-311+G(d,p))[1].

  • Apply a Polarizable Continuum Model (PCM) to simulate the dielectric fields of cyclohexane ( ϵ=2.0 ) and water ( ϵ=80.1 ).

  • Compare the calculated relative Gibbs free energies ( ΔGcalc​ ) with the experimental values obtained from the UV-Vis protocol.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-(4-Methoxyphenyl)pyrimidin-2-ol for Laboratory Professionals

For researchers and scientists at the forefront of drug development, the responsible management of chemical reagents is not merely a matter of regulatory compliance but a fundamental pillar of laboratory safety and envir...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists at the forefront of drug development, the responsible management of chemical reagents is not merely a matter of regulatory compliance but a fundamental pillar of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-(4-Methoxyphenyl)pyrimidin-2-ol, ensuring the protection of personnel and the environment.

While a specific Safety Data Sheet (SDS) for 5-(4-Methoxyphenyl)pyrimidin-2-ol may not always be readily available, its structural similarity to other pyrimidine derivatives necessitates handling it as a potentially hazardous substance. The procedures outlined below are grounded in established safety protocols and regulatory standards, providing a robust framework for its disposal.

Hazard Identification and Risk Assessment

Before initiating any disposal procedures, a thorough risk assessment is paramount. Based on the known hazards of similar chemical structures, 5-(4-Methoxyphenyl)pyrimidin-2-ol should be treated with caution.

Potential Hazards:

  • Irritation: May cause irritation to the skin, eyes, and respiratory system.[1]

  • Toxicity: Could be harmful if swallowed, inhaled, or absorbed through the skin.[1] High concentrations of similar compounds have been shown to be destructive to mucous membranes and the upper respiratory tract.[1]

  • Environmental Hazards: May be harmful to aquatic life with long-lasting effects.[2]

A comprehensive understanding of these potential hazards informs the necessity of the stringent handling and disposal protocols that follow.

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks associated with handling 5-(4-Methoxyphenyl)pyrimidin-2-ol, the use of appropriate Personal Protective Equipment (PPE) and engineering controls is mandatory.

Table 1: Required PPE and Engineering Controls

Control TypeSpecificationRationale
Engineering Controls Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[3]
Eyewash Station and Safety ShowerFor immediate decontamination in case of accidental exposure.[1]
Personal Protective Equipment (PPE)
Eye ProtectionChemical safety goggles or a face shield.[1][3]To protect against splashes and airborne particles.
Hand ProtectionCompatible chemical-resistant gloves (e.g., nitrile or neoprene).[1][3]To prevent skin contact and absorption.
Body ProtectionLaboratory coat.[3]To protect skin and clothing from contamination.
Respiratory ProtectionGovernment-approved respirator if handling outside of a fume hood or if dust is generated.[1]To prevent inhalation of hazardous particles.

Step-by-Step Disposal Protocol

The proper disposal of 5-(4-Methoxyphenyl)pyrimidin-2-ol is a multi-step process that begins at the point of waste generation and concludes with its transfer to a licensed waste management facility.

Step 1: Waste Segregation and Collection

Proper segregation is the cornerstone of safe chemical waste management.[3]

  • Designated Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container specifically for 5-(4-Methoxyphenyl)pyrimidin-2-ol waste.[3] The container must be marked with the words "Hazardous Waste" and the full chemical name.[3]

  • Solid Waste: Collect solid 5-(4-Methoxyphenyl)pyrimidin-2-ol waste, including contaminated consumables (e.g., weigh boats, gloves, wipes), in this designated container.

  • Liquid Waste: If 5-(4-Methoxyphenyl)pyrimidin-2-ol is in a solution, collect it in a separate, compatible liquid waste container. Do not mix with other solvent wastes unless their compatibility has been verified.[4]

  • Sharps Waste: Any sharps contaminated with this compound must be placed in a designated, puncture-resistant sharps container.[4]

Step 2: Container Management and Labeling

Adherence to strict container management and labeling protocols is a regulatory requirement and essential for safety.

  • Labeling: Every hazardous waste container must be labeled with a hazardous waste tag as soon as the first drop of waste is added.[4] The label must include the chemical name, accumulation start date, and a clear indication of the associated hazards.[4][5]

  • Container Integrity: Ensure containers are always kept closed when not in use to prevent the release of vapors and to avoid spills.[6] Containers must be in good condition, free from leaks or damage.[7]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste are required to establish Satellite Accumulation Areas (SAAs).[6]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[4][8]

  • Storage Limits: A maximum of 55 gallons of hazardous waste (or 1 quart of acutely toxic waste) may be accumulated in an SAA.[8]

  • Segregation within SAA: Incompatible waste types must be segregated to prevent dangerous reactions. For instance, acids should be stored separately from bases, and oxidizers from reducing agents.[6]

The following diagram illustrates the decision-making process for waste segregation and storage.

G cluster_waste_generation Waste Generation cluster_characterization Waste Characterization cluster_collection Collection cluster_storage Storage in Satellite Accumulation Area (SAA) cluster_disposal Final Disposal Waste Generate 5-(4-Methoxyphenyl)pyrimidin-2-ol Waste Solid Solid Waste Waste->Solid Is it solid? Liquid Liquid Waste Waste->Liquid Is it liquid? Sharps Contaminated Sharps Waste->Sharps Is it a sharp? SolidContainer Designated Solid Hazardous Waste Container Solid->SolidContainer LiquidContainer Designated Liquid Hazardous Waste Container Liquid->LiquidContainer SharpsContainer Puncture-Resistant Sharps Container Sharps->SharpsContainer SAA Store in SAA (Segregate Incompatibles) SolidContainer->SAA LiquidContainer->SAA SharpsContainer->SAA EHS Contact Environmental Health & Safety (EHS) for Pickup SAA->EHS

Caption: Waste Disposal Workflow for 5-(4-Methoxyphenyl)pyrimidin-2-ol.

Step 4: Final Disposal

The ultimate disposal of 5-(4-Methoxyphenyl)pyrimidin-2-ol must be conducted by a licensed environmental waste management company.

  • Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[3]

  • Recommended Disposal Method: The preferred method of disposal for this type of chemical waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] This ensures the complete destruction of the compound.

  • Empty Containers: Empty containers that held 5-(4-Methoxyphenyl)pyrimidin-2-ol should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3]

Spill Management

In the event of a spill, a prompt and appropriate response is crucial to mitigate risks.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[3]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[3]

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[3]

  • Collect: Carefully sweep up the absorbed material and place it in a labeled hazardous waste container.[1][3]

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[3]

  • Report: Report the spill to your EHS department in accordance with your institution's policies.[3]

Regulatory Framework

The disposal of hazardous chemical waste is governed by a stringent regulatory framework. In the United States, the primary regulations include:

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) which includes procedures for safe handling and disposal of chemicals.[9][10]

  • Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) establishes the framework for the proper management of hazardous and non-hazardous solid waste.[7][8]

Compliance with these regulations is not only a legal obligation but also a critical component of a responsible laboratory safety program.

By adhering to the detailed procedures outlined in this guide, researchers and scientists can ensure the safe and compliant disposal of 5-(4-Methoxyphenyl)pyrimidin-2-ol, thereby fostering a culture of safety and environmental responsibility within the laboratory.

References

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Occupational Safety and Health Administration.
  • MSDS Linked to catalog.xlsx. (n.d.). J & W PharmLab, LLC.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl.
  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration.
  • Navigating the Disposal of Pyrimidin-4-yl-methanol: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Safety Data Sheet: 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine. (2019, March 26).
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • The Laboratory Standard. (n.d.). Office of Clinical and Research Safety.
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.
  • Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration.
  • Navigating the Safe Disposal of Furo[3,4-d]pyrimidine: A Comprehensive Guide for Laboratory Professionals. (n.d.). BenchChem.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Laboratory Waste Management Guidelines. (2020, October). Environmental Health and Safety Office.
  • SAFETY DATA SHEET. (2025, September 24). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2009, July 22). Thermo Fisher Scientific.

Sources

Handling

Personal protective equipment for handling 5-(4-Methoxyphenyl)pyrimidin-2-ol

Operational and Safety Guide: Handling 5-(4-Methoxyphenyl)pyrimidin-2-ol 5-(4-Methoxyphenyl)pyrimidin-2-ol is a specialized pyrimidine derivative frequently utilized as an active pharmaceutical ingredient (API) intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational and Safety Guide: Handling 5-(4-Methoxyphenyl)pyrimidin-2-ol

5-(4-Methoxyphenyl)pyrimidin-2-ol is a specialized pyrimidine derivative frequently utilized as an active pharmaceutical ingredient (API) intermediate in drug discovery and development. Because novel or partially characterized chemical intermediates often lack comprehensive toxicological data, they must be treated as potentially hazardous under the Occupational Safety and Health Administration (OSHA) Laboratory Standard[1]. This guide provides field-proven, step-by-step methodologies for the safe handling, solubilization, and disposal of this compound, ensuring that researchers maintain scientific integrity while prioritizing occupational safety[2].

Risk Assessment and Causality

Before handling 5-(4-Methoxyphenyl)pyrimidin-2-ol, it is critical to understand the mechanistic risks associated with its physical form and chemical structure:

  • Aerosolization Risk: As a dry powder, the compound is highly susceptible to static charge accumulation. Unmitigated static can cause the powder to aerosolize during weighing, significantly increasing the risk of inhalation exposure.

  • Dermal Permeation: Pyrimidine derivatives, particularly when dissolved in highly permeating carrier solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), can rapidly bypass standard single-layer nitrile barriers.

  • Systemic Toxicity: In the absence of a specific Occupational Exposure Limit (OEL), this compound should be managed under Occupational Exposure Band (OEB) 3 or 4 precautions, assuming potential acute toxicity or sensitization[1].

Personal Protective Equipment (PPE) Specifications

Comprehensive lab safety protocols dictate that PPE is the final barrier of defense, deployed only after engineering and administrative controls are established[3].

PPE CategorySpecificationRationale / Causality
Eye/Face Chemical splash goggles (ANSI Z87.1)Protects against micro-particulates and solvent splashes during solubilization.
Skin/Body Flame-resistant (FR) lab coat, fully buttonedPrevents dermal exposure; FR material mitigates risks if flammable solvents are used.
Hands Double nitrile gloves (≥ 4 mil thickness)Outer glove acts as a sacrificial barrier against rapid solvent permeation (e.g., DMSO).
Respiratory N95 mask or PAPR (if outside hood)Protects against inhalation of aerosolized powder if primary engineering controls fail.

Operational Workflows and Methodologies

The following self-validating protocols ensure that every step of the handling process contains built-in safety checks.

Workflow A 1. Risk Assessment (Identify Hazards) B 2. Engineering Controls (Activate Fume Hood/VBE) A->B C 3. Don PPE (Double Nitrile, Coat, Goggles) B->C D 4. Weighing & Transfer (Closed System / Anti-static) C->D E 5. Decontamination (Wipe down & Waste Segregation) D->E

Workflow for the safe handling and processing of 5-(4-Methoxyphenyl)pyrimidin-2-ol.

Protocol A: Safe Weighing and Dispensing
  • Engineering Control Validation: Before initiating work, verify that the chemical fume hood or Ventilated Balance Enclosure (VBE) is operational with an inward face velocity of 80–120 feet per minute (fpm). Validation: Check the digital airflow monitor or use a tissue test to confirm negative pressure.

  • PPE Donning: Put on a fully buttoned FR lab coat, chemical splash goggles, and two pairs of 4-mil nitrile gloves[3].

  • Static Mitigation: Discharge static from the micro-spatula and anti-static weigh boats using a piezoelectric anti-static gun (e.g., Zerostat). Causality: Neutralizing the electrostatic charge prevents the powder from repelling off the spatula and aerosolizing into the worker's breathing zone.

  • Transfer: Carefully transfer the required mass of 5-(4-Methoxyphenyl)pyrimidin-2-ol. Immediately recap the source bottle to minimize environmental exposure.

  • In-Hood Solubilization: If preparing a stock solution, add the carrier solvent (e.g., DMSO) directly to the pre-weighed powder inside the hood. Causality: Transporting a sealed liquid solution across the laboratory is inherently safer than transporting a dry, easily aerosolized powder.

Protocol B: Decontamination and Waste Disposal
  • Segregation: Place all contaminated consumables (pipette tips, weigh boats, and the outer layer of gloves) into a designated, clearly labeled solid hazardous waste container[2].

  • Liquid Waste Management: Collect any solvent waste containing the pyrimidine derivative in a compatible, properly labeled liquid waste carboy. Ensure halogenated and non-halogenated wastes are strictly segregated to prevent exothermic reactions.

  • Surface Decontamination: Wipe down the analytical balance and hood surface with a solvent that effectively solubilizes the compound (e.g., 70% isopropanol or ethanol), followed by a secondary wipe with deionized water.

  • Doffing: Remove the outer gloves inside the fume hood and dispose of them in the solid waste container. Remove the inner gloves, dispose of them in standard lab waste (if uncontaminated), and wash hands thoroughly with soap and water[3].

References

  • PPE and Safety for Chemical Handling. ACS Material. Available at:[Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). Available at:[Link]

  • 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. Electronic Code of Federal Regulations (eCFR). Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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